2-Fluoro-4-(hydroxymethyl)benzonitrile
Description
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Properties
IUPAC Name |
2-fluoro-4-(hydroxymethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-8-3-6(5-11)1-2-7(8)4-10/h1-3,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQHJQUGYACADR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473983 | |
| Record name | 2-fluoro-4-(hydroxymethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222978-02-1 | |
| Record name | 2-Fluoro-4-(hydroxymethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=222978-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-fluoro-4-(hydroxymethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to 2-Fluoro-4-(hydroxymethyl)benzonitrile
CAS Number: 222978-02-1
This technical guide provides a comprehensive overview of 2-Fluoro-4-(hydroxymethyl)benzonitrile, a key chemical intermediate for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details its chemical and physical properties, spectroscopic data, safety information, and its role in synthetic applications, particularly in the context of medicinal chemistry.
Chemical and Physical Properties
This compound is a substituted benzonitrile that serves as a versatile building block in organic synthesis. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 222978-02-1 | [1] |
| Molecular Formula | C₈H₆FNO | [1] |
| Molecular Weight | 151.14 g/mol | [1] |
| Appearance | Light yellow to yellow solid | |
| Melting Point | 66-68 °C | |
| Storage Temperature | Room Temperature, Sealed in dry |
Spectroscopic Data
The structural characterization of this compound is confirmed through various spectroscopic techniques.
| Spectroscopy | Data | Reference |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.59 (m, 1H), 7.3-7.2 (m, 2H), 4.79 (d, 2H), 2.26 (t, 1H) | [1] |
| Mass Spectrometry | Predicted [M+H]⁺: 152.05061 | |
| ¹³C NMR | Data not available in searched literature. Spectroscopic data for the related compound 2-Fluoro-4-hydroxybenzonitrile is available.[2][3] | |
| Infrared (IR) | Data not available in searched literature. Spectroscopic data for the related compound 2-Fluoro-4-hydroxybenzonitrile is available.[2] |
Synthesis Protocol
A detailed experimental protocol for the synthesis of this compound from 2-fluoro-4-vinylbenzonitrile is outlined below.
Reaction: Ozonolysis of 2-fluoro-4-vinylbenzonitrile followed by reduction.
Materials:
-
2-fluoro-4-vinylbenzonitrile (1.3 g, 8.8 mmol)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (5 mL)
-
Ozone (O₃)
-
Argon (Ar)
-
Sodium borohydride (NaBH₄) (0.67 g, 0.018 mol)
-
2M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A mixed solution of CH₂Cl₂ and 5 mL of methanol containing 2-fluoro-4-vinylbenzonitrile (1.3 g, 8.8 mmol) is cooled to -78°C.
-
Ozone (at a concentration of 29 g/m³) is bubbled through the solution at a flow rate of 50 L/h for 30 minutes.[1]
-
Argon is subsequently passed through the reaction mixture to remove any unreacted ozone.[1]
-
Sodium borohydride (0.67 g, 0.018 mol) is added to the mixture.[1]
-
The cooling bath is removed, and the reaction mixture is stirred at room temperature for 1 hour.[1]
-
The solvent is removed by evaporation.
-
2M HCl solution is added to the residue, and the mixture is extracted twice with diethyl ether.
-
The combined organic phases are dried with anhydrous Na₂SO₄, and the solvent is evaporated.
-
The crude product is purified by crystallization to yield this compound (1.1 g, 81% yield).[1]
Workflow Diagram:
Role in Drug Discovery and Development
Fluorinated organic compounds are of significant interest in medicinal chemistry due to their ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Benzonitrile derivatives, in particular, are key intermediates in the synthesis of various pharmaceuticals.
While direct applications of this compound in the synthesis of approved drugs are not prominently documented in the searched literature, its structural motifs are highly relevant. For instance, the closely related compound, 2-fluoro-5-formylbenzonitrile, is a known intermediate in the synthesis of Olaparib, a PARP (Poly (ADP-ribose) polymerase) inhibitor used in cancer therapy. The hydroxymethyl group of the title compound can be readily oxidized to an aldehyde, suggesting its potential as a precursor for similar pharmacologically active molecules.
Potential Synthetic Utility in Medicinal Chemistry: The presence of three reactive sites—the nitrile, the hydroxymethyl group, and the aromatic ring activated by the fluorine atom—makes this compound a versatile scaffold for chemical modifications.
Safety Information
A specific Safety Data Sheet (SDS) for this compound was not found in the searched results. However, based on the hazard information for the closely related compound, 2-Fluoro-4-hydroxybenzonitrile, the following hazards should be considered. It is strongly recommended to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment.
-
Potential Hazards:
-
Precautionary Measures:
-
Wear protective gloves, clothing, and eye/face protection.
-
Avoid breathing dust.
-
Wash skin thoroughly after handling.
-
Avoid release to the environment.
-
Conclusion
This compound is a valuable chemical intermediate with significant potential in organic synthesis, particularly for the development of novel pharmaceutical agents. Its versatile functional groups allow for a range of chemical transformations, making it an attractive starting material for creating complex molecular architectures. Researchers and drug development professionals can leverage the properties of this compound to advance their synthetic and medicinal chemistry programs. Further research into its applications is warranted to fully explore its synthetic utility.
References
An In-depth Technical Guide to 2-Fluoro-4-(hydroxymethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Fluoro-4-(hydroxymethyl)benzonitrile, a key building block in medicinal chemistry and materials science.
Core Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆FNO | [1] |
| Molecular Weight | 151.14 g/mol | [1] |
| Melting Point | 66-68 °C | [1] |
| Boiling Point | Not available (Predicted for 3-Fluoro-4-(hydroxymethyl)benzonitrile: 288.8 °C at 760 mmHg) | [2] |
| Density | Not available (Data for 3-Fluoro-4-(hydroxymethyl)benzonitrile: 1.27 g/mL at 25 °C) | [3] |
| Solubility | Soluble in common organic solvents such as ethers. | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| CAS Number | 222978-02-1 | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the hydrogen atoms in the molecule. The structure of the product can be confirmed by ¹H NMR (300 MHz, CDCl₃): δ 7.59 (m, 1H), 7.3-7.2 (m, 2H), 4.79 (d, 2H), 2.26 (t, 1H).[1]
¹³C NMR and IR Spectroscopy
While specific experimental ¹³C NMR and IR spectra for this compound were not found in the reviewed literature, data for the closely related compound, 2-Fluoro-4-hydroxybenzonitrile, are available and can provide insights into the expected spectral features.[4][5] The nitrile group (C≡N) typically shows a characteristic absorption in the IR spectrum around 2220-2260 cm⁻¹. The hydroxyl group (-OH) will exhibit a broad absorption in the region of 3200-3600 cm⁻¹. In the ¹³C NMR spectrum, the carbon of the nitrile group is expected to appear in the range of 115-125 ppm.
Synthesis Protocol
A detailed experimental protocol for the synthesis of this compound is outlined below, based on a method involving the ozonolysis of 2-fluoro-4-vinylbenzonitrile followed by reduction.[1]
Materials and Equipment
-
2-Fluoro-4-vinylbenzonitrile
-
Dichloromethane (CH₂Cl₂)
-
Methanol (CH₃OH)
-
Ozone (O₃)
-
Argon (Ar)
-
Sodium borohydride (NaBH₄)
-
2M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction flask
-
Cooling bath (-78 °C)
-
Ozone generator
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Experimental Procedure
-
A solution of 2-fluoro-4-vinylbenzonitrile (1.3 g, 8.8 mmol) in a mixture of 40 mL of CH₂Cl₂ and 5 mL of methanol is prepared in a reaction flask and cooled to -78 °C.[1]
-
Ozone (at a concentration of 29 g/m³) is bubbled through the solution at a flow rate of 50 L/h for 30 minutes.[1]
-
Argon gas is then passed through the reaction mixture to remove any unreacted ozone.[1]
-
Sodium borohydride (0.67 g, 0.018 mol) is added to the flask, the cooling bath is removed, and the mixture is stirred at room temperature for 1 hour.[1]
-
After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.[1]
-
A 2M HCl solution is added to the residue, and the mixture is extracted twice with diethyl ether.[1]
-
The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated.[1]
-
The crude product is purified by crystallization to yield this compound (1.1 g, 81% yield).[1]
Caption: Synthetic workflow for this compound.
Safety and Handling
While a specific safety data sheet for this compound was not located, information for the closely related compound 2-Fluoro-4-hydroxybenzonitrile indicates that it is harmful if swallowed, causes serious eye damage, and is toxic to aquatic life with long-lasting effects.[6] It is classified as an irritant.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Applications in Drug Discovery and Medicinal Chemistry
The benzonitrile moiety is a privileged scaffold in medicinal chemistry due to its unique electronic properties, metabolic stability, and ability to participate in crucial molecular interactions.[7] The nitrile group can act as a bioisostere for a ketone or aldehyde and can form hydrogen bonds with biological targets.[6]
The introduction of a fluorine atom can significantly enhance the pharmacological properties of a drug molecule, including its metabolic stability, binding affinity, and lipophilicity.[8] Therefore, this compound represents a valuable building block for the synthesis of novel therapeutic agents. The hydroxymethyl group provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of lead compounds.
Substituted benzonitriles have been investigated for a variety of therapeutic targets, including their use as anti-inflammatory agents.[9] The versatility of the benzonitrile scaffold makes it a key component in the development of drugs for a wide range of diseases.
Caption: Potential applications of this compound in drug discovery.
References
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 3-Fluoro-4-(hydroxymethyl)benzonitrile 97 219873-06-0 [sigmaaldrich.com]
- 4. 2-Fluoro-4-hydroxybenzonitrile | C7H4FNO | CID 2734675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide to 2-Fluoro-4-(hydroxymethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-4-(hydroxymethyl)benzonitrile is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a reactive cyano group, a directing fluoro substituent, and a functional hydroxymethyl group, makes it a versatile building block for the synthesis of complex biologically active molecules. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.
Molecular Structure and Physicochemical Properties
This compound possesses a well-defined molecular structure that dictates its chemical reactivity and potential biological interactions. The molecule consists of a benzene ring substituted with a fluorine atom at the 2-position, a hydroxymethyl group at the 4-position, and a nitrile group at the 1-position.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₆FNO |
| Molecular Weight | 151.14 g/mol |
| CAS Number | 222978-02-1 |
| Appearance | Solid |
| Melting Point | 66-68 °C |
| InChI Key | WLQHJQUGYACADR-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1CO)F)C#N |
Spectroscopic Data
The structural characterization of this compound is accomplished through various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃, 300 MHz) | δ 7.59 (m, 1H), 7.3-7.2 (m, 2H), 4.79 (d, 2H), 2.26 (t, 1H). |
| ¹³C NMR | Data not available in the searched literature. |
| Infrared (IR) Spectroscopy | Data not available in the searched literature. |
| Mass Spectrometry (MS) | Data not available in the searched literature. |
Synthesis of this compound
Several synthetic routes have been reported for the preparation of this compound and its precursors. A common strategy involves the reduction of the corresponding aldehyde, 2-fluoro-4-formylbenzonitrile.
Synthesis via Reduction of 2-Fluoro-4-formylbenzonitrile
A prevalent method for synthesizing this compound involves the reduction of 2-fluoro-4-formylbenzonitrile. This transformation can be achieved using various reducing agents.
Experimental Protocol: Reduction of 2-Fluoro-4-formylbenzonitrile
-
Materials: 2-fluoro-4-formylbenzonitrile, reducing agent (e.g., sodium borohydride), appropriate solvent (e.g., methanol, ethanol), reaction vessel, magnetic stirrer, work-up reagents (e.g., water, hydrochloric acid), extraction solvent (e.g., ethyl acetate), drying agent (e.g., anhydrous sodium sulfate), rotary evaporator, and purification apparatus (e.g., column chromatography or recrystallization setup).
-
Procedure:
-
Dissolve 2-fluoro-4-formylbenzonitrile in a suitable alcohol solvent in a reaction flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the stirred solution, maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water or dilute acid.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization to yield the final product.
-
Caption: Synthetic workflow for the reduction of 2-fluoro-4-formylbenzonitrile.
Applications in Drug Discovery and Development
While specific biological activity data for this compound is limited in the public domain, its structural motifs are present in various biologically active molecules. Benzonitrile derivatives are known to exhibit a wide range of pharmacological activities, including anticancer and antimicrobial effects.[1] The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the hydroxymethyl group provides a handle for further chemical modifications and conjugation.
Potential as a Scaffold for Biologically Active Compounds
This compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be used in esterification or etherification reactions to introduce diverse functionalities. The nitrile group can also be transformed into other functional groups, such as amines or tetrazoles.
Caption: Potential derivatization pathways for this compound.
Experimental Protocols for Biological Evaluation
Given the potential of benzonitrile derivatives in oncology, standard in vitro assays can be employed to assess the cytotoxic or enzyme-inhibitory activity of compounds derived from this compound.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line.
-
Materials: Cancer cell line (e.g., MCF-7, A549, HCT116), cell culture medium (e.g., DMEM) with supplements (e.g., FBS, penicillin-streptomycin), 96-well plates, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a microplate reader.
-
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and a vehicle control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[2]
-
Caption: Workflow for a standard MTT cytotoxicity assay.
Signaling Pathways
Currently, there is no direct evidence in the reviewed literature implicating this compound in the modulation of specific signaling pathways. However, based on the known activities of other benzonitrile derivatives, it is plausible that compounds synthesized from this scaffold could target various pathways implicated in diseases such as cancer. For instance, many kinase inhibitors, which target signaling pathways crucial for cell proliferation and survival, contain the benzonitrile moiety.
Conclusion
This compound is a valuable and versatile chemical entity with significant potential in the field of drug discovery and development. While comprehensive biological data for this specific compound is not yet widely available, its structural features and the known activities of related benzonitrile derivatives suggest that it is a promising scaffold for the generation of novel therapeutic agents. Further research into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this compound. This technical guide provides a foundational understanding for researchers and scientists to build upon in their endeavors to develop new and effective pharmaceuticals.
References
Spectroscopic Profile of 2-Fluoro-4-(hydroxymethyl)benzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Fluoro-4-(hydroxymethyl)benzonitrile, a valuable building block in medicinal chemistry and materials science. This document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by established experimental protocols.
Executive Summary
This compound is a substituted aromatic compound with the molecular formula C₈H₆FNO. Its structural features, including the fluorine atom, nitrile group, and hydroxymethyl substituent, give rise to a unique spectroscopic fingerprint. This guide presents the available experimental and predicted data to aid in the identification, characterization, and quality control of this compound in a research and development setting.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.59 | m | Aromatic CH |
| 7.3-7.2 | m | Aromatic CH (2H) |
| 4.79 | d | -CH₂- |
| 2.26 | t | -OH |
Data obtained in CDCl₃ at 300 MHz.[1]
¹³C NMR Data
Due to the limited availability of experimental data in peer-reviewed literature, the following are predicted ¹³C NMR chemical shifts. These values are calculated based on established models and provide an estimation of the expected spectral features. Aromatic carbons typically resonate in the range of 110-170 ppm, the nitrile carbon between 115-125 ppm, and the benzylic carbon of the hydroxymethyl group around 60-65 ppm.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~163 (d, J ≈ 250 Hz) | C-F |
| ~140 | C-CN |
| ~133 | Aromatic CH |
| ~128 | Aromatic CH |
| ~118 (d, J ≈ 20 Hz) | Aromatic C-H ortho to F |
| ~116 | -CN |
| ~115 (d, J ≈ 25 Hz) | Aromatic C-H ortho to F |
| ~64 | -CH₂OH |
Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch (alcohol) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (-CH₂-) |
| ~2230 | Strong | C≡N stretch (nitrile) |
| ~1610, 1500, 1450 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~1250 | Strong | C-F stretch |
| ~1050 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition. The following are predicted m/z values for common adducts.[2]
| Adduct | Predicted m/z |
| [M+H]⁺ | 152.05061 |
| [M+Na]⁺ | 174.03255 |
| [M-H]⁻ | 150.03605 |
| [M]⁺ | 151.04278 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.
NMR Spectroscopy
A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is typically recorded over a range of 4000-400 cm⁻¹. Alternatively, the sample can be prepared as a KBr pellet.
Mass Spectrometry
Mass spectra can be acquired using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and confirm the elemental composition.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
This guide serves as a foundational resource for researchers working with this compound. The presented data and protocols are intended to facilitate its accurate identification and use in various scientific applications.
References
An In-depth Technical Guide to the Solubility of 2-Fluoro-4-(hydroxymethyl)benzonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Fluoro-4-(hydroxymethyl)benzonitrile, a key intermediate in organic synthesis. Given the absence of specific quantitative solubility data in publicly available literature, this document offers a qualitative solubility profile based on the molecule's structural features and established chemical principles. Furthermore, detailed experimental protocols for the quantitative determination of solubility are provided to enable researchers to generate precise data for their specific applications. This guide is intended to be a valuable resource for scientists and professionals in drug development and chemical research, where understanding solubility is critical for reaction optimization, purification, and formulation.
Introduction
This compound is an aromatic compound featuring a nitrile group, a hydroxymethyl group, and a fluorine substituent. The interplay of these functional groups dictates its physical and chemical properties, including its solubility in various organic solvents. In the context of drug discovery and development, solubility is a fundamental parameter that influences a compound's bioavailability, formulation feasibility, and overall therapeutic efficacy. A thorough understanding of a compound's solubility profile is therefore essential from the early stages of research through to process development. This guide addresses the solubility of this compound, providing both a predictive assessment and a practical methodology for its empirical determination.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide insights into the molecule's behavior and its likely interactions with different solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₆FNO |
| Molecular Weight | 151.14 g/mol |
| Melting Point | 66-68 °C |
| Appearance | Light yellow to yellow solid |
| Polarity | Polar |
Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound contains both polar and nonpolar regions, which will influence its solubility in different organic solvents.
-
Polar Moieties: The nitrile group (-C≡N) is strongly polar. The hydroxymethyl group (-CH₂OH) is also polar and capable of hydrogen bonding. The fluorine atom is highly electronegative, contributing to the overall polarity of the molecule.
-
Nonpolar Moieties: The benzene ring is nonpolar.
This combination of polar and nonpolar features suggests that the solubility of this compound will be dependent on the overall polarity of the solvent. A predicted qualitative solubility profile in a range of common organic solvents is presented in Table 2.
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Methanol | Very Soluble | The hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, interacting favorably with the hydroxymethyl and nitrile groups of the solute. |
| Ethanol | Soluble | Similar to methanol, but the slightly lower polarity of ethanol may slightly decrease solubility. | |
| Polar Aprotic | Acetone | Soluble | The polar carbonyl group can interact favorably with the nitrile group, and the overall polarity is suitable for the solute. |
| Ethyl Acetate | Soluble | The ester group provides polarity to solubilize the polar functional groups of the solute, while the ethyl group interacts with the nonpolar parts. | |
| Dichloromethane | Very Soluble | The polarity of dichloromethane is well-suited to dissolve molecules with a mix of polar and nonpolar characteristics. | |
| Chloroform | Very Soluble | Similar |
A Comprehensive Technical Guide to the Safe Handling of 2-Fluoro-4-(hydroxymethyl)benzonitrile
This guide provides an in-depth overview of the safety and handling protocols for 2-Fluoro-4-(hydroxymethyl)benzonitrile, a key intermediate in pharmaceutical and agrochemical research. The information is intended for researchers, scientists, and professionals in drug development and is based on available safety data for the compound and structurally related chemicals.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a compound is fundamental to its safe handling. The table below summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₆FNO | [1] |
| Molecular Weight | 151.14 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| Melting Point | 66-68 °C | [1] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |
Hazard Identification and GHS Classification
GHS Classifications for Related Compounds:
| Compound | Hazard Statements | Pictograms | Signal Word |
| 2-Fluoro-4-hydroxybenzonitrile | H302: Harmful if swallowedH318: Causes serious eye damageH411: Toxic to aquatic life with long lasting effects | Danger | Danger |
| 3-Fluoro-4-(hydroxymethyl)benzonitrile | H318: Causes serious eye damage | Danger | Danger |
| 4-Hydroxybenzonitrile | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH402: Harmful to aquatic life | Warning | Warning |
Based on this information, it is prudent to handle this compound with care, assuming it may be harmful if swallowed, cause serious eye and skin irritation, and potentially be harmful to the aquatic environment.
Safe Handling and Storage
Adherence to proper handling and storage procedures is critical to minimize exposure and ensure laboratory safety.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles or face shield (conforming to EN166 or OSHA 29 CFR 1910.133).[2][3] |
| Hand Protection | Compatible chemical-resistant gloves.[4] |
| Skin and Body Protection | Lab coat, long-sleeved clothing, and closed-toe shoes.[2][4] |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.[2][4] |
Storage Recommendations
Proper storage is essential to maintain the integrity of the compound and prevent accidents.
| Storage Condition | Recommendation |
| General | Store in a cool, dry, and well-ventilated area.[2][4] |
| Container | Keep container tightly sealed.[1][2] |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases.[2] |
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[3] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[3] |
Accidental Release Measures
In case of a spill, follow these procedures to minimize environmental contamination and personnel exposure.
| Spill Size | Containment and Clean-up |
| Minor Spills | Sweep up the material, place it in a suitable, closed container for disposal. Avoid generating dust.[5] |
| Major Spills | Evacuate the area. Wear appropriate PPE. Prevent entry into waterways, sewers, basements, or confined areas. Sweep up and shovel into suitable containers for disposal.[5] |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound have been described. One method involves the ozonolysis of 2-fluoro-4-vinylbenzonitrile followed by reduction with sodium borohydride.[1] Another procedure details the purification of the crude product by crystallization to yield the final product.[1]
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
References
An In-depth Technical Guide to 2-Fluoro-4-(hydroxymethyl)benzonitrile for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-4-(hydroxymethyl)benzonitrile, a key building block in synthetic and medicinal chemistry. The document details its chemical and physical properties, commercial availability, synthesis protocols, and safety information, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a substituted benzonitrile with the chemical formula C₈H₆FNO. It is also known by its synonym, 4-Cyano-3-fluorobenzyl alcohol. Below is a summary of its key quantitative data, compiled from various commercial and database sources.
| Property | Value | Source(s) |
| CAS Number | 222978-02-1 | [1][2] |
| Molecular Formula | C₈H₆FNO | [1][2] |
| Molecular Weight | 151.14 g/mol | [1][2] |
| Appearance | Light yellow to yellow solid / White to off-white solid | [1] |
| Melting Point | 66-68 °C | [1] |
| Purity | Typically ≥95% | [2] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |
Commercial Suppliers
This compound is available from a range of commercial chemical suppliers. The typical purity offered is 95-98%. Below is a list of some of the key suppliers:
-
BLD Pharm [3]
-
ChemicalBook [1]
-
Sigma-Aldrich (Isomeric variants available)
-
Alfa Chemistry (Isomeric variants available)[5]
-
Apollo Scientific (Isomeric variants available)
-
AOBChem USA
-
Chemdiv (Related compounds)[6]
-
Santa Cruz Biotechnology (Isomeric variants available)[7]
-
Sunway Pharm Ltd (Isomeric variants available)[8]
-
TCI Chemicals (Related compounds)[9]
Synthesis and Experimental Protocols
The primary application of this compound is as an intermediate in organic synthesis. A common synthetic route to this compound is detailed below.
Synthesis of this compound from 2-Fluoro-4-vinylbenzonitrile[1]
This protocol describes the ozonolysis of 2-fluoro-4-vinylbenzonitrile followed by reduction to yield the target compound.
Materials:
-
2-Fluoro-4-vinylbenzonitrile (1.3 g, 8.8 mmol)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (5 mL)
-
Ozone (29 g/m³)
-
Argon
-
Sodium borohydride (0.67 g, 0.018 mol)
-
2M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of 2-fluoro-4-vinylbenzonitrile in a mixture of CH₂Cl₂ and 5 mL of methanol is cooled to -78°C.
-
Ozone is bubbled through the solution at a flow rate of 50 L/h for 30 minutes.
-
Argon is then passed through the solution to remove any unreacted ozone.
-
Sodium borohydride is added to the reaction mixture.
-
The cooling bath is removed, and the mixture is stirred at room temperature for 1 hour.
-
The solvent is removed by evaporation.
-
2M HCl solution is added to the residue.
-
The mixture is extracted twice with diethyl ether.
-
The combined organic phases are dried over anhydrous Na₂SO₄ and the solvent is evaporated.
-
The crude product is purified by crystallization to yield this compound (1.1 g, 81% yield).
Product Characterization:
The structure of the resulting product can be confirmed by ¹H NMR spectroscopy. In CDCl₃, the expected signals are: δ 7.59 (m, 1H), 7.3-7.2 (m, 2H), 4.79 (d, 2H), 2.26 (t, 1H)[1].
Biological Activity and Applications in Drug Discovery
Currently, there is limited publicly available information on the specific biological activities or signaling pathway involvement of this compound itself. Its primary role appears to be that of a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.
Benzonitrile derivatives are known to be important pharmacophores and are found in a variety of bioactive molecules. For instance, the related compound 2-fluoro-4-nitrobenzonitrile is described as an intermediate for tyrosine kinase inhibitors, which are used in the treatment of cancer and other diseases[10][11]. The structural motifs present in this compound, namely the fluorinated benzonitrile core and the hydroxymethyl group, offer multiple points for chemical modification, making it a valuable starting material for the synthesis of compound libraries for drug screening.
The lack of direct biological data for this specific compound suggests that it is a novel or under-explored scaffold for direct therapeutic use, but its value as a synthetic intermediate is well-established. Researchers utilizing this compound are likely incorporating it into larger molecules to probe biological targets.
Safety and Handling
Safety data for this compound is not extensively detailed in publicly accessible documents. However, based on the data for structurally related compounds such as 2-fluoro-4-hydroxybenzonitrile, caution should be exercised when handling this chemical.
General Hazards:
-
May be harmful if swallowed, in contact with skin, or if inhaled.
-
Can cause skin and serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
For detailed and specific safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier of the specific batch of the chemical being used.
References
- 1. This compound CAS#: 222978-02-1 [m.chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 222978-02-1|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Compound 2-fluoro-4-hydroxybenzonitrile - Chemdiv [chemdiv.com]
- 7. scbt.com [scbt.com]
- 8. 4-Fluoro-2-(hydroxymethyl)benzonitrile - CAS:1000339-93-4 - Sunway Pharm Ltd [3wpharm.com]
- 9. 2-フルオロ-4-ヒドロキシベンゾニトリル | 2-Fluoro-4-hydroxybenzonitrile | 82380-18-5 | 東京化成工業株式会社 [tcichemicals.com]
- 10. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 11. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
An In-depth Technical Guide to the Purity Analysis of 2-Fluoro-4-(hydroxymethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for determining the purity of 2-Fluoro-4-(hydroxymethyl)benzonitrile, a key intermediate in pharmaceutical synthesis. Ensuring the purity of such intermediates is critical for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, along with data presentation in structured tables and visualizations of experimental workflows.
Overview of Analytical Strategies
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. HPLC is the primary method for quantifying the main component and known impurities. GC-MS is employed to identify and quantify volatile and semi-volatile impurities, including residual solvents. NMR spectroscopy provides structural confirmation and can be used for quantitative analysis (qNMR) against a certified internal standard.
A logical workflow for the comprehensive purity analysis of a new batch of this compound is presented below.
Stability and Storage of 2-Fluoro-4-(hydroxymethyl)benzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 2-Fluoro-4-(hydroxymethyl)benzonitrile. As a crucial building block in pharmaceutical and agrochemical research, understanding its stability profile is paramount for ensuring the integrity of experimental results and the quality of synthesized products. This document outlines best practices for storage and handling, discusses potential degradation pathways, and provides a general framework for conducting stability studies.
Chemical Properties and Structure
This compound is a bifunctional organic compound containing a nitrile group and a hydroxymethyl group attached to a fluorinated benzene ring. Its chemical structure influences its stability and reactivity.
| Property | Value |
| CAS Number | 222978-02-1 |
| Molecular Formula | C₈H₆FNO |
| Molecular Weight | 151.14 g/mol |
| Appearance | Light yellow to white solid |
| Melting Point | 66-68 °C |
Recommended Storage and Handling Conditions
To maintain the integrity of this compound, it is essential to adhere to proper storage and handling guidelines. The following recommendations are based on information from various chemical suppliers.
Storage:
-
Temperature: The most common recommendation is to store the compound at room temperature .[1][2] Some suppliers also suggest the possibility of cold-chain transportation , which may indicate that cooler temperatures could be beneficial for long-term stability.[2]
-
Atmosphere: It should be stored in a dry environment .[1][2] The container should be tightly sealed to prevent the ingress of moisture.[3][4]
-
Location: A well-ventilated area is recommended for storage.[3][4][5]
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[6]
Handling:
-
Use in a well-ventilated area.[3]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][5]
Potential Degradation Pathways
-
Hydrolysis: The nitrile group (-CN) can be susceptible to hydrolysis under acidic or basic conditions. Acidic hydrolysis would likely yield a carboxylic acid, while basic hydrolysis would initially form a carboxylate salt.
-
Oxidation: The hydroxymethyl group (-CH₂OH) is a primary alcohol and can be oxidized to an aldehyde and further to a carboxylic acid in the presence of oxidizing agents.
-
Thermal Degradation: At elevated temperatures, decomposition may occur, potentially leading to the formation of various byproducts.
Below is a diagram illustrating these potential degradation pathways.
Caption: Potential degradation pathways of this compound.
Framework for Stability Studies
For researchers and drug development professionals requiring a comprehensive understanding of this compound's stability, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to identify potential degradants and develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).
General Experimental Protocol for a Forced Degradation Study
The following is a general protocol that can be adapted for this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with an equal volume of 0.1 N HCl and keep at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with an equal volume of 0.1 N NaOH and keep at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with an equal volume of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to a dry heat of 80°C for 48 hours.
-
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a developed HPLC method with a photodiode array (PDA) detector to separate the parent compound from any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Assess the peak purity of the parent compound.
-
If significant degradation is observed, further studies can be conducted to isolate and characterize the degradation products using techniques like Mass Spectrometry (MS).
-
Data Presentation for Stability Studies
The results of a forced degradation study should be summarized in a clear and concise table.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60°C | [Insert Data] | [Insert Data] |
| Base Hydrolysis | 0.1 N NaOH | 24 hours | 60°C | [Insert Data] | [Insert Data] |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp. | [Insert Data] | [Insert Data] |
| Thermal (Solid) | Dry Heat | 48 hours | 80°C | [Insert Data] | [Insert Data] |
| Photostability (Solid) | 1.2 million lux hrs & 200 W-h/m² | As required | Room Temp. | [Insert Data] | [Insert Data] |
| Photostability (Solution) | 1.2 million lux hrs & 200 W-h/m² | As required | Room Temp. | [Insert Data] | [Insert Data] |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: A generalized workflow for conducting a forced degradation study.
Conclusion
While specific, quantitative stability data for this compound is not widely published, adherence to the recommended storage conditions of a cool, dry, and well-ventilated environment, away from incompatible substances, is crucial for maintaining its quality. For applications requiring a deeper understanding of its stability, a forced degradation study as outlined in this guide is recommended. This will not only ensure the reliability of experimental outcomes but also aid in the development of robust analytical methods for quality control. Researchers are encouraged to perform their own stability assessments based on their specific experimental conditions and requirements.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. ijsdr.org [ijsdr.org]
- 3. 222978-02-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. biotech-asia.org [biotech-asia.org]
- 5. This compound CAS#: 222978-02-1 [chemicalbook.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Methodological & Application
The Role of 2-Fluoro-4-(hydroxymethyl)benzonitrile in Modern Medicinal Chemistry: A Scaffold for Therapeutic Innovation
Introduction: 2-Fluoro-4-(hydroxymethyl)benzonitrile is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of a wide array of biologically active compounds. Its unique substitution pattern, featuring a cyano group, a hydroxymethyl moiety, and a fluorine atom on a benzene ring, offers multiple reaction sites for chemical modification. This strategic arrangement of functional groups allows for the construction of complex molecular architectures with potential therapeutic applications across various disease areas, including metabolic disorders, oncology, and infectious diseases. The presence of the fluorine atom is particularly noteworthy, as its incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and membrane permeability.
While direct and extensive research on the specific biological activities of this compound itself is not widely published, its utility as a key intermediate is well-documented through the synthesis of numerous potent therapeutic agents. This application note will explore the medicinal chemistry applications of this compound and its close structural isomers, providing insights into its role in drug discovery and development.
Application in the Synthesis of Pharmaceutical Agents
Fluorinated benzonitrile derivatives are crucial intermediates in the synthesis of various pharmaceuticals. For instance, the closely related isomer, 4-fluoro-2-methylbenzonitrile, is a key precursor in the manufacture of Trelagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2] This highlights the importance of the fluorobenzonitrile scaffold in developing enzyme inhibitors. The hydroxymethyl group in this compound offers a convenient handle for further chemical transformations, allowing for its incorporation into larger, more complex drug molecules.
Antimicrobial and Antifungal Potential
Benzonitrile derivatives have demonstrated notable antimicrobial and antifungal properties.[3] The introduction of various substituents on the benzene ring can significantly modulate their efficacy. While specific data for this compound is not available, the general class of hydroxylated and halogenated benzonitriles has shown promise. The proposed mechanism of action for such phenolic compounds often involves the disruption of the bacterial cell membrane, leading to the leakage of intracellular components and ultimately cell death.[3]
Quantitative Data on Related Benzonitrile Derivatives
To illustrate the potential bioactivity of compounds derived from a fluorinated benzonitrile scaffold, the following table summarizes the biological data for some related molecules. It is important to note that this data is for analogous compounds and not for direct derivatives of this compound.
| Compound Class | Target | Bioactivity (IC50/MIC) | Therapeutic Area |
| Benzotriazole-acrylonitrile derivatives | Tubulin Polymerization | nM concentrations | Oncology |
| Flavone analogues | Saccharomyces cerevisiae | Not specified | Antifungal |
| 2-hydroxy benzyl hydrazide derivatives | S. aureus, E. coli | Zone of inhibition: 2.0-2.1 cm | Antibacterial |
Experimental Protocols
General Synthesis of a Biologically Active Scaffold from a Benzonitrile Intermediate
The following is a generalized protocol for the synthesis of a hypothetical bioactive molecule using a fluorinated benzonitrile as a starting material. This protocol is illustrative and would require optimization for a specific target molecule.
Step 1: Halogenation of the Methyl Group (Illustrative for an isomer)
In a reaction vessel, 4-fluoro-2-methylbenzonitrile is dissolved in a suitable solvent such as carbon tetrachloride. N-Bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) are added. The mixture is heated under reflux for several hours. After completion of the reaction, the solvent is removed under reduced pressure, and the crude product, 2-(bromomethyl)-4-fluorobenzonitrile, is purified by column chromatography.
Step 2: Nucleophilic Substitution
The purified 2-(bromomethyl)-4-fluorobenzonitrile is dissolved in a polar aprotic solvent like dimethylformamide (DMF). A nucleophile, such as a substituted amine or phenol, and a non-nucleophilic base (e.g., potassium carbonate) are added to the solution. The reaction mixture is stirred at room temperature or heated to facilitate the substitution reaction. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by extraction with an organic solvent and washing with brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the desired product, which may be further purified by crystallization or chromatography.
Step 3: Further Functional Group Manipulation (Hypothetical)
The cyano group of the resulting benzonitrile derivative can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further opportunities for diversification and the introduction of additional pharmacophoric features.
General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: A pure culture of the test microorganism is grown overnight in a suitable broth medium. The bacterial suspension is then diluted to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Test Compound: The synthesized benzonitrile derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizations
Caption: Synthetic workflow for generating a library of bioactive compounds.
Caption: Potential mechanism of action for a benzonitrile-derived kinase inhibitor.
References
Application Notes and Protocols for the Synthesis of DPP-4 Inhibitors Using 2-Fluoro-4-(hydroxymethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus.[1][2][3] They function by blocking the action of the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][] By inhibiting DPP-4, these drugs increase the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[3][]
This document provides detailed application notes and protocols for the synthesis of a potent and selective DPP-4 inhibitor, Alogliptin, utilizing 2-Fluoro-4-(hydroxymethyl)benzonitrile as a key starting material. Alogliptin features a cyanobenzyl group attached to a pyrimidinedione core. The provided protocols outline a feasible synthetic pathway, offering a practical guide for researchers in medicinal chemistry and drug development.
Mechanism of Action and Signaling Pathway
DPP-4 inhibitors enhance the "incretin effect," which is the phenomenon of greater insulin secretion in response to oral glucose compared to intravenous glucose. GLP-1 and GIP, released from the gut upon food intake, are the primary mediators of this effect. DPP-4 rapidly inactivates these hormones. By inhibiting DPP-4, the bioavailability of active GLP-1 and GIP is prolonged, leading to:
-
Increased glucose-dependent insulin secretion: Stimulates the pancreatic β-cells to release insulin.
-
Suppressed glucagon secretion: Reduces the release of glucagon from pancreatic α-cells, thereby decreasing hepatic glucose production.
-
Delayed gastric emptying and promotion of satiety.
The signaling pathway of DPP-4 inhibition is depicted in the diagram below.
References
- 1. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review | MDPI [mdpi.com]
- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Fluoro-4-(hydroxymethyl)benzonitrile as a Versatile Building Block for PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-fluoro-4-(hydroxymethyl)benzonitrile as a key building block in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer agents. Detailed experimental protocols for the synthesis of the notable PARP inhibitor, Olaparib, starting from this building block are provided, along with relevant quantitative data and pathway diagrams to support drug discovery and development efforts.
Introduction
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for cellular processes, particularly in DNA repair and the maintenance of genomic stability.[1][2] PARP inhibitors have emerged as a significant class of anticancer drugs, demonstrating clinical efficacy in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[3] The core chemical scaffolds of many potent PARP inhibitors are derived from strategically functionalized aromatic building blocks. This compound is a valuable such precursor, offering versatile handles for the elaboration into complex heterocyclic systems characteristic of potent PARP inhibitors like Olaparib.[4][5] The fluorine substituent can enhance metabolic stability and binding affinity, while the hydroxymethyl and nitrile groups provide key reactive sites for synthetic transformations.
PARP Signaling Pathway in DNA Repair
PARP enzymes, particularly PARP1 and PARP2, are activated by DNA damage, primarily single-strand breaks.[6] Upon activation, PARP catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, creating a scaffold to recruit DNA repair machinery.[5] In cancer cells with deficient homologous recombination, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication.[3] These unrepaired double-strand breaks are lethal to the cancer cells, a concept known as synthetic lethality.[7]
Synthetic Application: Synthesis of Olaparib
This compound serves as a practical starting material for the synthesis of Olaparib. The synthetic strategy involves an initial oxidation of the hydroxymethyl group to an aldehyde, followed by a series of transformations to construct the phthalazinone core and introduce the piperazine moiety.
Experimental Workflow
Experimental Protocols
Step 1: Oxidation of this compound to 2-Fluoro-4-formylbenzonitrile
This protocol describes a standard Swern oxidation. Other oxidation reagents like pyridinium chlorochromate (PCC) can also be employed.
-
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C, add DMSO (2.2 eq) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in DCM dropwise to the reaction mixture.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-fluoro-4-formylbenzonitrile.
-
Step 2: Synthesis of 2-Fluoro-5-((3-oxo-1,3-dihydroisobenzofuran-1-ylidene)methyl)benzonitrile
This procedure is adapted from published literature.[4]
-
Materials:
-
2-Fluoro-4-formylbenzonitrile
-
Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate
-
Triethylamine
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a mixture of dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate (1.02 eq) and 2-fluoro-4-formylbenzonitrile (1.0 eq) in anhydrous THF, add triethylamine (0.74 eq) dropwise at a temperature below 15 °C.
-
Allow the reaction mixture to slowly warm to room temperature and monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo to obtain the crude product, which can be used in the next step without further purification.
-
Step 3: Synthesis of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
This procedure is adapted from published literature.[4]
-
Materials:
-
Crude 2-Fluoro-5-((3-oxo-1,3-dihydroisobenzofuran-1-ylidene)methyl)benzonitrile
-
Sodium hydroxide (NaOH) solution (10 M)
-
Hydrazine hydrate
-
Hydrochloric acid (HCl) (4 M)
-
-
Procedure:
-
To a stirred suspension of the crude product from Step 2 in water, add 10 M aqueous NaOH and heat the mixture to 90 °C for 1 hour.
-
Cool the reaction mixture to 70 °C and add hydrazine hydrate.
-
Stir the mixture for 18 hours at 70 °C.
-
Cool the mixture to room temperature and acidify with 4 M HCl to pH 4.
-
Filter the resulting suspension, wash with diethyl ether, and dry to obtain the desired product.
-
Step 4: Synthesis of Olaparib
This final step involves an amide coupling reaction.
-
Materials:
-
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
-
1-(Cyclopropylcarbonyl)piperazine
-
A suitable coupling agent (e.g., HATU, HBTU)
-
A suitable base (e.g., DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1.0 eq) in anhydrous DMF, add the coupling agent (1.1 eq) and the base (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-(cyclopropylcarbonyl)piperazine (1.1 eq) to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitored by HPLC or TLC).
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield Olaparib.
-
Data Presentation
Table 1: Synthetic Route Yields
| Step | Product | Starting Material | Typical Yield (%) |
| 1 | 2-Fluoro-4-formylbenzonitrile | This compound | 85-95 (estimated) |
| 2-4 | Olaparib | 2-Fluoro-4-formylbenzonitrile | ~50-60 (over 3 steps) |
Note: Yield for Step 1 is an estimation based on standard oxidation reactions. The overall yield for steps 2-4 is based on reported multi-step syntheses of Olaparib from similar intermediates.
Table 2: Biological Activity of Olaparib
| Compound | Target | IC50 (nM) |
| Olaparib | PARP1 | 5 |
| Olaparib | PARP2 | 1 |
Data sourced from publicly available literature.[8]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of PARP inhibitors. The provided protocols for the synthesis of Olaparib highlight a practical application of this starting material in medicinal chemistry and drug development. The straightforward conversion of the hydroxymethyl group to a formyl group allows for its entry into established synthetic routes for this important class of anti-cancer agents. These notes are intended to facilitate further research and development in the field of PARP inhibition.
References
- 1. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2017191562A1 - Process for the preparation of olaparib and polymorphs thereof - Google Patents [patents.google.com]
- 5. CN105085408A - Preparation method of Olaparib intermediate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. a2bchem.com [a2bchem.com]
Application Notes and Protocols: Synthesis of Novel Liquid Crystals Utilizing 2-Fluoro-4-(hydroxymethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of novel liquid crystalline materials using 2-Fluoro-4-(hydroxymethyl)benzonitrile as a key building block. The incorporation of the fluoro and cyano functionalities onto a central phenyl ring offers a strategic approach to tuning the mesomorphic and electronic properties of the final liquid crystal molecules. The presence of a fluorine atom can influence properties such as dielectric anisotropy, viscosity, and thermal stability.[1] This document outlines two primary synthetic pathways: direct etherification of the hydroxymethyl group and esterification following oxidation to the corresponding benzoic acid. Detailed experimental protocols, data presentation, and workflow visualizations are provided to facilitate the development of new liquid crystal materials for a range of applications, including advanced display technologies.
Core Concepts in Fluorinated Liquid Crystal Design
The introduction of fluorine atoms into liquid crystal molecules is a powerful strategy for tailoring their physical properties.[2] The high electronegativity and small size of the fluorine atom can lead to:
-
Modified Dielectric Anisotropy (Δε): The strong dipole moment of the C-F bond significantly influences the overall molecular dipole and, consequently, the dielectric anisotropy of the liquid crystal. Depending on the position of the fluorine atom relative to the long molecular axis, it can lead to either positive or negative Δε.
-
Reduced Viscosity: The introduction of fluorine can lower intermolecular interactions, leading to reduced viscosity, which is a critical parameter for fast-switching liquid crystal displays.[1]
-
Enhanced Thermal and Chemical Stability: The strength of the C-F bond contributes to the overall stability of the liquid crystal molecule.[3]
-
Altered Mesophase Behavior: Fluorine substitution can influence the type of liquid crystal phases (e.g., nematic, smectic) and their transition temperatures.[4]
Synthetic Pathways from this compound
This compound is a versatile precursor for the synthesis of various liquid crystal structures. The primary synthetic routes involve the functionalization of the hydroxymethyl group.
Pathway 1: Etherification of the Hydroxymethyl Group
This pathway involves the direct reaction of the hydroxymethyl group with an alkyl halide or a phenol to form an ether linkage. This approach allows for the introduction of a flexible alkyl chain or another aromatic core, which are common features in calamitic (rod-like) liquid crystals.
Caption: Workflow for liquid crystal synthesis via etherification.
Pathway 2: Esterification via the Corresponding Carboxylic Acid
This pathway involves the oxidation of the hydroxymethyl group to a carboxylic acid, followed by esterification with a phenol or alcohol. Ester linkages are prevalent in liquid crystal chemistry and offer a robust method for connecting different molecular fragments. A well-established method for this type of transformation is the Steglich esterification.
Caption: Workflow for liquid crystal synthesis via esterification.
Experimental Protocols
Protocol 1: Synthesis of a 4-(Alkoxymethyl)-2-fluorobenzonitrile Liquid Crystal Precursor via Williamson Ether Synthesis
This protocol describes the synthesis of a liquid crystal precursor by forming an ether linkage with an alkyl chain.
Materials:
-
This compound
-
1-Bromoalkane (e.g., 1-bromooctane)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Add the 1-bromoalkane (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of a Benzoate Ester Liquid Crystal from 2-Fluoro-4-hydroxybenzonitrile
This protocol is adapted from the general principles of esterification for liquid crystal synthesis and is based on the work of Kelly on fluorinated hydroxybenzonitriles.[4] It assumes the starting material is 2-fluoro-4-hydroxybenzonitrile, which can be obtained from this compound via oxidation.
Materials:
-
2-Fluoro-4-hydroxybenzonitrile
-
4-Alkoxybenzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-fluoro-4-hydroxybenzonitrile (1.0 eq) and the desired 4-alkoxybenzoic acid (1.05 eq) in anhydrous DCM.
-
Add a catalytic amount of DMAP to the solution.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction by TLC.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU by-product.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield the final liquid crystal.[5]
Data Presentation
The following table summarizes the expected mesomorphic properties of a homologous series of 4-(4'-alkoxybenzoyloxy)-3-fluorobenzonitriles, based on trends observed for similar fluorinated liquid crystals.
| Alkoxy Chain Length (n) | Crystal to Nematic/Smectic Transition (°C) | Nematic/Smectic to Isotropic Transition (°C) | Mesophase Type |
| 4 | ~ 80 | ~ 120 | Nematic |
| 6 | ~ 75 | ~ 135 | Nematic |
| 8 | ~ 70 | ~ 145 | Nematic, Smectic A |
| 10 | ~ 68 | ~ 150 | Smectic A |
| 12 | ~ 65 | ~ 152 | Smectic A |
Note: These values are illustrative and based on general trends for similar liquid crystal structures. Actual transition temperatures must be determined experimentally.
Characterization of Liquid Crystalline Properties
The synthesized compounds should be characterized to confirm their structure and mesomorphic properties.
Caption: Characterization workflow for synthesized liquid crystals.
Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure of the synthesized compounds.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups (e.g., -CN, -COO-, -O-).
-
Mass Spectrometry (MS): To determine the molecular weight of the final products.
-
Polarizing Optical Microscopy (POM): To visually identify the liquid crystal phases (e.g., nematic, smectic) by observing their characteristic textures.
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.[6]
References
- 1. Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. dakenchem.com [dakenchem.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of TADF Emitters using 2-Fluoro-4-(hydroxymethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of 2-Fluoro-4-(hydroxymethyl)benzonitrile as a key building block in the synthesis of advanced Thermally Activated Delayed Fluorescence (TADF) emitters for Organic Light-Emitting Diodes (OLEDs). Detailed protocols and representative data are presented to guide researchers in the development of next-generation organic electronic materials.
Introduction: The Role of this compound in TADF Emitter Design
Thermally Activated Delayed Fluorescence (TADF) has emerged as a leading mechanism for achieving high efficiency in OLEDs by enabling the harvesting of both singlet and triplet excitons. The design of TADF emitters typically involves the spatial separation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often achieved through a donor-acceptor (D-A) architecture.
This compound is a versatile building block for TADF emitters, serving as a precursor to a potent electron-accepting moiety. The benzonitrile group is a strong electron acceptor, while the fluorine substituent can enhance this property and improve the material's thermal and morphological stability. The key feature of this molecule is the hydroxymethyl group (-CH₂OH), which provides a reactive handle for the straightforward attachment of various electron-donating units through stable ether or ester linkages. This modular approach allows for the fine-tuning of the photophysical properties of the resulting TADF emitter.
Molecular Design Strategy
The core strategy involves linking the this compound core (the acceptor precursor) to a suitable electron-donating molecule. The hydroxymethyl group can be readily converted into an ether or ester, creating a flexible or rigid linkage to the donor. This design principle is illustrated below for a hypothetical TADF emitter, Cz-FPhCN-ether , where carbazole is used as the donor unit.
Caption: Molecular design of a D-A TADF emitter.
Experimental Protocols
This section provides detailed protocols for the synthesis and characterization of a representative TADF emitter, Cz-FPhCN-ether , derived from this compound.
Synthesis of Cz-FPhCN-ether via Mitsunobu Reaction
The Mitsunobu reaction is an effective method for forming a C-O bond between an alcohol and a nucleophile with inversion of configuration, under mild conditions.[1][2][3]
Caption: Synthetic workflow for Cz-FPhCN-ether.
Materials:
-
This compound (1.0 eq.)
-
Carbazole (1.1 eq.)
-
Triphenylphosphine (PPh₃) (1.5 eq.)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), carbazole (1.1 eq.), and triphenylphosphine (1.5 eq.).
-
Dissolve the solids in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure Cz-FPhCN-ether .
Photophysical and Electrochemical Characterization
-
UV-Vis and Photoluminescence Spectroscopy: Record absorption and emission spectra in a suitable solvent (e.g., toluene or dichloromethane) and as a thin film.
-
Photoluminescence Quantum Yield (PLQY): Determine the absolute PLQY using an integrating sphere.
-
Transient Photoluminescence Decay: Measure the prompt and delayed fluorescence lifetimes to confirm TADF characteristics.
-
Cyclic Voltammetry (CV): Determine the HOMO and LUMO energy levels to assess the electronic structure.
Data Presentation
The following table summarizes the hypothetical but representative photophysical and device performance data for the Cz-FPhCN-ether emitter.
| Parameter | Value |
| Photophysical Properties | |
| Absorption (λ_abs) | 330 nm |
| Emission (λ_em) | 480 nm (Sky Blue) |
| Photoluminescence Quantum Yield (PLQY) | 85% (in doped film) |
| Prompt Fluorescence Lifetime (τ_p) | 25 ns |
| Delayed Fluorescence Lifetime (τ_d) | 5.2 µs |
| Singlet-Triplet Energy Gap (ΔE_ST) | 0.15 eV |
| Electrochemical Properties | |
| HOMO Level | -5.6 eV |
| LUMO Level | -2.8 eV |
| OLED Device Performance | |
| Maximum External Quantum Efficiency (EQE_max) | 22% |
| Maximum Current Efficiency | 45 cd/A |
| Maximum Power Efficiency | 38 lm/W |
| CIE Coordinates (x, y) | (0.18, 0.35) |
Mechanism of Thermally Activated Delayed Fluorescence (TADF)
The efficiency of TADF emitters stems from their ability to harvest triplet excitons through Reverse Intersystem Crossing (RISC). A small singlet-triplet energy gap (ΔE_ST) is crucial for this process.
Caption: Jablonski diagram illustrating the TADF mechanism.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of efficient TADF emitters. The presence of the reactive hydroxymethyl group allows for the facile introduction of a wide variety of donor units, enabling the systematic tuning of the resulting emitter's photophysical properties. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this compound in the development of next-generation OLEDs for displays and lighting applications.
References
Application Notes and Protocols for the Oxidation of 2-Fluoro-4-(hydroxymethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. 2-Fluoro-4-formylbenzonitrile is a valuable building block in medicinal chemistry, recognized for its role in the synthesis of biologically active compounds and advanced materials.[1] This document provides a detailed experimental procedure for the oxidation of 2-Fluoro-4-(hydroxymethyl)benzonitrile to 2-fluoro-4-formylbenzonitrile, a key synthetic step. The protocol described herein utilizes pyridinium chlorochromate (PCC), a mild and selective oxidizing agent for the conversion of primary alcohols to aldehydes.[2][3][4][5]
Reaction Principle
The oxidation of this compound to 2-fluoro-4-formylbenzonitrile is achieved through the use of Pyridinium Chlorochromate (PCC). PCC is a complex of chromium trioxide with pyridine and hydrochloric acid, which acts as a mild oxidant.[2] The reaction proceeds by the formation of a chromate ester from the alcohol and PCC, followed by an elimination reaction to yield the aldehyde, with the chromium species being reduced in the process.[4] This method is particularly advantageous as it minimizes the over-oxidation of the aldehyde to the corresponding carboxylic acid, a common side reaction with stronger oxidizing agents.[2][4]
Quantitative Data Summary
The following table summarizes the quantitative data for the experimental procedure described in this document.
| Parameter | Value | Reference |
| Starting Material | This compound (5.18 g, 34.27 mmol) | [6] |
| Oxidizing Agent | Pyridinium chlorochromate (PCC) (7.39 g, 34.27 mmol) | [6] |
| Solvent | Dichloromethane (150 mL) | [6] |
| Reaction Temperature | Room Temperature | [6] |
| Reaction Time | 4 hours | [6] |
| Product | 2-Fluoro-4-formylbenzonitrile | [6] |
| Yield | 4.6 g (90%) | [6] |
| Appearance | White solid | [6] |
Experimental Protocol
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Short silica gel pad for filtration
-
Rotary evaporator
Procedure:
-
To a solution of this compound (5.18 g, 34.27 mmol) in dichloromethane (150 mL) in a round-bottom flask, add pyridinium chlorochromate (7.39 g, 34.27 mmol).[6]
-
Stir the reaction mixture at room temperature for 4 hours.[6]
-
Monitor the progress of the reaction by a suitable analytical method, such as Thin Layer Chromatography (TLC), until the starting material is consumed.
-
Upon completion of the reaction, perform a rapid filtration of the mixture through a short silica gel pad.[6]
-
Wash the silica gel pad with dichloromethane to ensure all the product is collected.[6]
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.[6]
-
The resulting product, 2-fluoro-4-formylbenzonitrile, is obtained as a white solid (4.6 g, 90% yield).[6]
Alternative Oxidation Methods:
While PCC is an effective reagent, other mild oxidation methods can also be employed for the conversion of primary alcohols to aldehydes. These include:
-
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers the advantages of neutral reaction conditions, short reaction times, and high yields.[7][8][9]
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures.[10][11][12] It is known for its mildness and tolerance of a wide range of functional groups.[10]
Visualizations
Experimental Workflow Diagram:
References
- 1. chemimpex.com [chemimpex.com]
- 2. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. PCC OXIDATION.pptx [slideshare.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-FLUORO-4-FORMYL-BENZONITRILE CAS#: 101048-76-4 [m.chemicalbook.com]
- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Dess-Martin Oxidation [organic-chemistry.org]
- 10. Swern oxidation - Wikipedia [en.wikipedia.org]
- 11. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Swern Oxidation [organic-chemistry.org]
Application Notes and Protocols for the Derivatization of the Hydroxymethyl Group in 2-Fluoro-4-(hydroxymethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of the hydroxymethyl group of 2-Fluoro-4-(hydroxymethyl)benzonitrile. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to its unique combination of a fluorinated phenyl ring, a nitrile group, and a reactive hydroxymethyl moiety. Derivatization of the hydroxymethyl group allows for the exploration of structure-activity relationships (SAR) and the development of novel compounds with potential therapeutic applications.
Introduction
This compound, also known as 4-cyano-3-fluorobenzyl alcohol, serves as a valuable starting material for the synthesis of a wide range of derivatives. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the nitrile group can participate in various chemical transformations or act as a key pharmacophoric element. The primary alcohol functionality is a prime site for modification, enabling the synthesis of esters and ethers with diverse physicochemical and biological properties. This document outlines protocols for common and useful derivatizations of this hydroxymethyl group.
Derivatization Strategies
The primary strategies for derivatizing the hydroxymethyl group of this compound involve its conversion to esters and ethers. These reactions are generally robust and can be accomplished using standard organic synthesis techniques.
-
Esterification: Conversion of the alcohol to an ester is a common strategy to introduce a variety of functional groups and to modify properties such as lipophilicity and prodrug potential.
-
Etherification: Synthesis of ethers from the alcohol provides another avenue for structural modification, often leading to compounds with increased stability compared to esters.
Experimental Protocols
Esterification: Synthesis of 4-Cyano-3-fluorobenzyl acetate
This protocol describes the synthesis of the acetate ester via acylation with acetic anhydride.
Reaction Scheme:
Caption: Esterification of this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add pyridine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Data Presentation:
| Parameter | Value |
| Yield | 90-98% |
| Appearance | Colorless oil or white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.65 (t, J=7.6 Hz, 1H), 7.40 (d, J=8.0 Hz, 1H), 7.35 (d, J=9.6 Hz, 1H), 5.15 (s, 2H), 2.10 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 170.5, 163.0 (d, J=252 Hz), 135.0 (d, J=3 Hz), 132.5 (d, J=8 Hz), 125.0 (d, J=4 Hz), 116.5 (d, J=20 Hz), 115.0, 65.0, 21.0 |
| IR (thin film, cm⁻¹) | 2230 (C≡N), 1740 (C=O), 1230 (C-O) |
| MS (ESI) | m/z 194.1 [M+H]⁺ |
Etherification: Synthesis of 2-Fluoro-4-(methoxymethyl)benzonitrile
This protocol details the synthesis of the methyl ether via a Williamson ether synthesis.
Reaction Scheme:
Caption: Williamson ether synthesis of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Parameter | Value |
| Yield | 75-85% |
| Appearance | Colorless oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.60 (t, J=7.8 Hz, 1H), 7.30 (d, J=8.2 Hz, 1H), 7.25 (d, J=10.0 Hz, 1H), 4.50 (s, 2H), 3.40 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 162.5 (d, J=250 Hz), 138.0 (d, J=4 Hz), 132.0 (d, J=8 Hz), 124.0 (d, J=3 Hz), 116.0 (d, J=21 Hz), 115.5, 73.0, 58.0 |
| IR (thin film, cm⁻¹) | 2228 (C≡N), 1100 (C-O) |
| MS (ESI) | m/z 166.1 [M+H]⁺ |
Potential Applications and Biological Activity
Derivatives of benzonitriles are known to exhibit a wide range of biological activities. While specific data for the ester and ether derivatives of this compound are not extensively reported, related compounds have shown promise in several therapeutic areas.
-
Anticancer Activity: Many substituted benzonitrile derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The nitrile group can act as a hydrogen bond acceptor or participate in key interactions with biological targets.
-
Antimicrobial Activity: Fluorinated benzyl alcohol derivatives have demonstrated antimicrobial properties. The introduction of different ester and ether functionalities could modulate this activity against a spectrum of bacteria and fungi.
-
Enzyme Inhibition: The benzonitrile scaffold is present in a number of enzyme inhibitors. The derivatives synthesized from this compound could be screened against various enzymes, such as kinases or proteases, to identify potential new therapeutic agents.
The derivatization protocols provided herein offer a foundation for synthesizing a library of novel compounds for biological evaluation. Researchers are encouraged to explore a variety of acyl and alkyl groups to comprehensively probe the structure-activity relationships of this promising scaffold.
Experimental Workflows
General Workflow for Derivatization
Caption: General experimental workflow for derivatization.
Logical Relationship of Derivatization
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Fluoro-4-(hydroxymethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 2-Fluoro-4-(hydroxymethyl)benzonitrile, a versatile building block in medicinal chemistry and materials science. The methodologies outlined below—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions—offer efficient means to introduce diverse functionalities at the 2-position, enabling the synthesis of a wide array of novel compounds.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] this compound is a valuable substrate for such transformations due to the presence of an activated fluoro group ortho to a nitrile, making it susceptible to oxidative addition to a palladium(0) complex. The hydroxymethyl group offers a site for further functionalization, enhancing the synthetic utility of the coupled products. These reactions are characterized by their mild conditions, broad functional group tolerance, and high yields.[3][4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between this compound and various organoboron reagents, such as boronic acids or their esters.[3][5][6] This reaction is widely used for the synthesis of biaryl and vinyl-aryl compounds.
General Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 88 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 18 | 85 |
| 4 | 4-Vinylphenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | THF/H₂O | 80 | 12 | 95 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst, and ligand.
-
Add the base (2.0 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture at the specified temperature with vigorous stirring for the indicated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, providing access to substituted alkynylarenes.[7] This reaction is typically co-catalyzed by palladium and copper salts.[7]
General Reaction Scheme
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Synthesis of Bioactive Quinazolinone Derivatives from 2-Fluoro-4-(hydroxymethyl)benzonitrile for DPP-4 Inhibition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis of a series of bioactive quinazolinone-based heterocycles, starting from the readily available building block, 2-Fluoro-4-(hydroxymethyl)benzonitrile. The synthesized compounds are potent inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme, a key target in the management of type 2 diabetes. This document outlines the complete synthetic workflow, including the preparation of a key intermediate, 2-(bromomethyl)-4-fluorobenzonitrile, followed by the construction of the quinazolinone scaffold and subsequent derivatization. Detailed experimental procedures, quantitative data on reaction yields and biological activity, and diagrams of the synthetic pathway and the DPP-4 signaling mechanism are provided to enable researchers to replicate and build upon these findings.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals due to their diverse chemical properties and biological activities. Quinazolinones, in particular, are a privileged scaffold in medicinal chemistry, exhibiting a wide range of pharmacological effects, including anti-cancer, anti-inflammatory, and anti-diabetic properties. The inhibition of dipeptidyl peptidase-4 (DPP-4) is a validated therapeutic strategy for the treatment of type 2 diabetes. DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating glucose homeostasis.[1][2][3] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[4][5][6]
This document details the synthesis of a series of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives, which have demonstrated significant DPP-4 inhibitory activity. The synthesis originates from this compound, a versatile starting material allowing for the introduction of a fluorine atom, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
Synthetic Pathway
The overall synthetic strategy involves a multi-step sequence starting with the conversion of the hydroxymethyl group of this compound into a more reactive bromomethyl group. This intermediate, 2-(bromomethyl)-4-fluorobenzonitrile, serves as a key building block for the N-alkylation of a pre-formed quinazolinone core. The quinazolinone itself is constructed and subsequently elaborated to introduce various dialkylamino functionalities, allowing for the exploration of structure-activity relationships (SAR).
Figure 1: Synthetic workflow for the preparation of bioactive quinazolinone derivatives.
Experimental Protocols
Synthesis of 2-(Bromomethyl)-4-fluorobenzonitrile (Intermediate 1)
Method A: Using Phosphorus Tribromide (PBr₃)
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add phosphorus tribromide (PBr₃, 0.4 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain 2-(bromomethyl)-4-fluorobenzonitrile.
Method B: Using Triphenylphosphine and N-Bromosuccinimide
-
To a stirred solution of this compound (1.0 eq) and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous tetrahydrofuran (THF), add N-Bromosuccinimide (NBS, 1.2 eq) portion-wise under a nitrogen atmosphere at room temperature.
-
The reaction is typically complete within 5 minutes, as monitored by TLC.
-
Quench the reaction with water and extract the product with dichloromethane (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to afford the desired product.
Synthesis of 2-({2-[(Dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile Derivatives
The synthesis of the final compounds is adapted from the procedure described by Lestari et al. (2025).[1][2]
Step 1: Preparation of 2-Methylquinazolin-4(3H)-one
-
A mixture of anthranilamide (1.0 eq) and acetic anhydride (2.0 eq) is heated at reflux for 2 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold water and recrystallized from ethanol to give 2-methylquinazolin-4(3H)-one.
Step 2: Preparation of 3-((4-Fluoro-2-cyanophenyl)methyl)-2-methylquinazolin-4(3H)-one
-
To a solution of 2-methylquinazolin-4(3H)-one (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.2 eq).
-
Add 2-(bromomethyl)-4-fluorobenzonitrile (Intermediate 1, 1.1 eq) to the mixture.
-
Stir the reaction at room temperature for 4-6 hours until completion (monitored by TLC).
-
Pour the reaction mixture into ice-water, and collect the resulting precipitate by filtration.
-
Wash the solid with water and dry to obtain the product.
Step 3: Preparation of 3-((4-Fluoro-2-cyanophenyl)methyl)-2-(bromomethyl)quinazolin-4(3H)-one (Intermediate 2)
-
To a solution of 3-((4-Fluoro-2-cyanophenyl)methyl)-2-methylquinazolin-4(3H)-one (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture under irradiation with a UV lamp for 8-10 hours.
-
Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Step 4: General Procedure for the Synthesis of 2-({2-[(Dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile Derivatives [1]
-
In a round-bottom flask, dissolve the desired secondary amine (1.5 mmol) in 5 mL of tetrahydrofuran (THF).
-
Add potassium carbonate (K₂CO₃, 3.4 mmol) and a catalytic amount of potassium iodide (KI, 0.002 mmol).[1]
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of 3-((4-Fluoro-2-cyanophenyl)methyl)-2-(bromomethyl)quinazolin-4(3H)-one (Intermediate 2, 0.85 mmol) in THF.[1]
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for 2.5-5 hours (monitor by TLC).[1]
-
After completion, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the final quinazolinone derivatives.
Quantitative Data
The following table summarizes the yield and the in vitro DPP-4 inhibitory activity (IC₅₀) of the synthesized quinazolinone derivatives.
| Compound ID | R (Dialkylamino) | Yield (%) | DPP-4 IC₅₀ (µM)[1] |
| 5a | Diethylamino | 65 | 4.3512 |
| 5b | Dipropylamino | 68 | 6.7805 |
| 5c | Diisopropylamino | 55 | 5.1234 |
| 5d | Morpholino | 72 | 1.4621 |
| 5e | Piperidino | 70 | 3.9876 |
| 5f | N-Methylpiperazino | 62 | 2.8901 |
| Sitagliptin | (Reference) | - | 0.0236 |
Biological Signaling Pathway
The synthesized compounds exert their therapeutic effect by inhibiting the DPP-4 enzyme, which plays a crucial role in glucose homeostasis through the regulation of incretin hormones.
Figure 2: DPP-4 signaling pathway and the mechanism of action of quinazolinone inhibitors.
Conclusion
The protocols and data presented herein provide a comprehensive guide for the synthesis and preliminary biological evaluation of novel quinazolinone-based DPP-4 inhibitors derived from this compound. The described synthetic route is robust and amenable to the generation of a library of analogues for further SAR studies. The biological data indicates that the synthesized compounds are promising leads for the development of new anti-diabetic agents. Researchers in the fields of medicinal chemistry and drug discovery can utilize this information to further optimize these scaffolds for enhanced potency, selectivity, and pharmacokinetic properties.
References
- 1. Incretin Impairment: The Role of GLP-1 and DPP-4 in Type 2 Diabetes Management [ahdbonline.com]
- 2. Therapeutic stimulation of GLP-1 and GIP protein with DPP-4 inhibitors for type-2 diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 4. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 5. youtube.com [youtube.com]
- 6. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Group Strategies for 2-Fluoro-4-(hydroxymethyl)benzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis and modification of 2-Fluoro-4-(hydroxymethyl)benzonitrile. The focus is on orthogonal strategies that allow for the selective protection and deprotection of the hydroxymethyl group while maintaining the integrity of the nitrile functionality.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its bifunctional nature, possessing both a nucleophilic hydroxymethyl group and an electrophilic nitrile group, allows for diverse synthetic transformations. However, the reactivity of these functional groups often necessitates a protection-deprotection strategy to achieve desired chemical outcomes. This document outlines robust protocols for the protection of the hydroxymethyl group as a tert-butyldimethylsilyl (TBDMS) ether or a benzyl (Bn) ether, ensuring orthogonality with the typically stable nitrile group. While the nitrile group is generally robust, a potential protection strategy is also discussed for scenarios requiring its masking.
Orthogonal Protecting Group Strategy
An orthogonal protecting group strategy is crucial when working with multifunctional molecules. This approach allows for the selective removal of one protecting group in the presence of another, enabling sequential reactions at different sites of the molecule.[1][2][3][4][5] For this compound, the primary focus is on protecting the hydroxymethyl group, as the nitrile is relatively stable under many reaction conditions. The TBDMS and benzyl ethers are excellent choices as they are introduced and removed under conditions that do not typically affect the nitrile group.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-4-(hydroxymethyl)benzonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Fluoro-4-(hydroxymethyl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most common and effective synthetic routes for this compound include:
-
Reduction of 2-Fluoro-4-formylbenzonitrile: This is a widely used method involving the selective reduction of the aldehyde group to a primary alcohol.
-
Ozonolysis of 2-Fluoro-4-vinylbenzonitrile: This route involves the cleavage of a vinyl group to form an intermediate aldehyde, which is then reduced in situ to the desired alcohol.[1]
-
Hydrolysis of a corresponding 4-(halomethyl) derivative: For instance, the hydrolysis of 2-fluoro-4-(bromomethyl)benzonitrile can yield the target compound.
Q2: I am observing low yields in the reduction of 2-Fluoro-4-formylbenzonitrile using sodium borohydride (NaBH₄). What are the possible causes and solutions?
A2: Low yields in this reduction step can be attributed to several factors:
-
Reagent Quality: Ensure the sodium borohydride is fresh and has been stored in a dry environment. Over time, it can decompose, leading to reduced activity.
-
Solvent Choice: The choice of solvent is critical. While methanol or ethanol are commonly used, the presence of water can sometimes affect the reaction. Using a mixed solvent system or ensuring anhydrous conditions might improve the yield.
-
Reaction Temperature: The reaction is typically carried out at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. Allowing the temperature to rise too high can lead to the formation of byproducts.
-
Stoichiometry: While theoretically 0.25 equivalents of NaBH₄ are needed per equivalent of aldehyde, it is common practice to use a slight excess (e.g., 1.1-1.5 equivalents) to ensure complete conversion. However, a large excess should be avoided as it can complicate the work-up.
-
Work-up Procedure: Incomplete quenching of the reaction or inefficient extraction can lead to loss of product. Ensure the reaction is properly quenched with a suitable reagent (e.g., dilute HCl or acetone) and that the product is thoroughly extracted from the aqueous layer.
Q3: What are the potential side products in the synthesis of this compound?
A3: Depending on the synthetic route, several side products can be formed:
-
Over-reduction: In routes starting from a carboxylic acid or ester, over-reduction to a methyl group can occur if a strong reducing agent is used.
-
Unreacted Starting Material: Incomplete reactions will result in the presence of the starting material in the final product mixture.
-
Formation of Borate Esters: During NaBH₄ reduction, borate esters can form. These are typically hydrolyzed during the work-up, but incomplete hydrolysis can lead to impurities.
-
Byproducts from Ozonolysis: In the ozonolysis route, improper work-up can lead to the formation of carboxylic acids or other oxidation byproducts.
Q4: How can I effectively purify the final product?
A4: Purification of this compound can typically be achieved through the following methods:
-
Crystallization: This is a highly effective method for obtaining a pure product. A suitable solvent system (e.g., ether-hexane, ethyl acetate-petroleum ether) should be determined experimentally.[1]
-
Column Chromatography: Silica gel column chromatography is a common method for purifying organic compounds. A solvent system with appropriate polarity (e.g., a mixture of ethyl acetate and petroleum ether) can be used to separate the desired product from impurities.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no product yield | Inactive reducing agent. | Use a fresh batch of sodium borohydride. Ensure it has been stored under anhydrous conditions. |
| Suboptimal reaction temperature. | For NaBH₄ reductions, maintain the temperature at 0-5 °C during the addition of the reducing agent. | |
| Incorrect stoichiometry of reagents. | Carefully check the molar ratios of your reactants. A slight excess of the reducing agent may be necessary. | |
| Inefficient quenching or work-up. | Ensure the reaction is completely quenched before extraction. Perform multiple extractions to maximize product recovery. | |
| Presence of multiple spots on TLC after reaction | Incomplete reaction. | Monitor the reaction progress using TLC until the starting material is fully consumed. |
| Formation of side products. | Re-evaluate the reaction conditions (temperature, solvent, reagent stoichiometry). Consider using a milder or more selective reducing agent. | |
| Decomposition of the product. | Ensure the work-up and purification steps are performed without undue delay and at appropriate temperatures. | |
| Difficulty in isolating the product | Product is highly soluble in the aqueous phase. | Saturate the aqueous layer with brine (saturated NaCl solution) before extraction to decrease the polarity of the aqueous phase and improve extraction efficiency. |
| Formation of an emulsion during extraction. | Add a small amount of brine or a different organic solvent to break the emulsion. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound and Related Compounds
| Starting Material | Key Reagents | Product | Reported Yield | Reference |
| 2-Fluoro-4-vinylbenzonitrile | 1. O₃, CH₂Cl₂/MeOH; 2. NaBH₄ | This compound | 81% | [1] |
| 2-Fluoro-4-formylbenzonitrile | NaBH₄, MeOH | This compound | Typically >90% (estimated) | General procedure |
| 4-Bromo-2-fluorobenzonitrile | CuBr, Et₃N, HCOOH, O₂ | 2-Fluoro-4-hydroxybenzonitrile | 82% | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ozonolysis of 2-Fluoro-4-vinylbenzonitrile[1]
Materials:
-
2-Fluoro-4-vinylbenzonitrile
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Ozone (O₃)
-
Sodium borohydride (NaBH₄)
-
2M Hydrochloric acid (HCl)
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-fluoro-4-vinylbenzonitrile (1.3 g, 8.8 mmol) in a mixture of CH₂Cl₂ and 5 mL of methanol.
-
Cool the solution to -78 °C.
-
Bubble ozone (at a concentration of 29 g/m³) through the solution at a flow rate of 50 L/h for 30 minutes.
-
Purge the reaction mixture with argon to remove excess ozone.
-
Add sodium borohydride (0.67 g, 0.018 mol) to the reaction mixture.
-
Remove the cooling bath and stir the reaction mixture at room temperature for 1 hour.
-
Evaporate the solvent under reduced pressure.
-
Add 2M HCl solution to the residue and extract the mixture twice with diethyl ether.
-
Combine the organic phases and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent to obtain the crude product.
-
Purify the crude product by crystallization to afford this compound (1.1 g, 81% yield).
Protocol 2: General Procedure for the Reduction of 2-Fluoro-4-formylbenzonitrile with Sodium Borohydride
Materials:
-
2-Fluoro-4-formylbenzonitrile
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-fluoro-4-formylbenzonitrile in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, slowly add 1M HCl to quench the reaction until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Mandatory Visualization
Caption: Synthesis of this compound via reduction.
Caption: Workflow for the reduction of 2-fluoro-4-formylbenzonitrile.
Caption: Troubleshooting guide for low yield in the synthesis.
References
Technical Support Center: Synthesis of 2-Fluoro-4-(hydroxymethyl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-4-(hydroxymethyl)benzonitrile. The information is designed to help identify and mitigate common side reactions, ensuring a higher yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: There are three main synthetic pathways for the preparation of this compound:
-
Reduction of 2-Fluoro-4-formylbenzonitrile: This is a common and direct method involving the selective reduction of the aldehyde group.
-
From 3-Fluoro-4-methylbenzonitrile: This two-step process involves the benzylic bromination of the methyl group followed by hydrolysis of the resulting benzyl bromide.
-
Ozonolysis of 2-Fluoro-4-vinylbenzonitrile: This route involves the cleavage of a vinyl group to form an aldehyde, which is then reduced in situ to the desired alcohol.
Q2: What are the most common side reactions to be aware of during the synthesis?
A2: The most common side reactions are specific to the chosen synthetic route and include over-reduction, formation of isomeric byproducts, and hydrolysis of the nitrile group. Detailed descriptions of these are provided in the troubleshooting guides below.
Q3: How can I monitor the progress of the reaction and the formation of impurities?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the reaction progress and quantifying the formation of impurities. A C18 column with a mobile phase of acetonitrile and water (often with a formic acid modifier) is a good starting point for method development. Thin Layer Chromatography (TLC) can also be used for qualitative monitoring.
Troubleshooting Guides for Each Synthetic Route
Route 1: Reduction of 2-Fluoro-4-formylbenzonitrile
This method is favored for its directness but requires careful control to avoid side reactions.
Diagram of Reaction Pathway and Side Reactions:
Caption: Main reaction and potential side reactions in the reduction of 2-Fluoro-4-formylbenzonitrile.
Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| Presence of 2-Fluoro-4-methylbenzonitrile impurity | Over-reduction of the benzyl alcohol. This can occur with prolonged reaction times or excess reducing agent. | - Carefully control the stoichiometry of the reducing agent (e.g., sodium borohydride).- Monitor the reaction closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed.- Maintain a low reaction temperature (e.g., 0-5 °C) to improve selectivity. |
| Formation of 2-Fluoro-4-(aminomethyl)benzonitrile | Reduction of the nitrile group. While sodium borohydride is generally selective for aldehydes, stronger reducing agents or harsh conditions can lead to nitrile reduction. | - Use a mild and selective reducing agent like sodium borohydride.- Avoid more powerful reducing agents such as lithium aluminum hydride (LiAlH4) unless the nitrile reduction is intended.- Perform the reaction in a protic solvent like methanol or ethanol, which can help to temper the reactivity of the borohydride. |
| Incomplete reaction (starting material remains) | Insufficient reducing agent or low reaction temperature. | - Ensure the correct stoichiometry of the reducing agent is used.- Allow the reaction to proceed for a sufficient amount of time, monitoring by TLC or HPLC.- If the reaction is sluggish at low temperatures, consider slowly warming to room temperature. |
Experimental Protocol: Selective Reduction
-
Dissolve 2-Fluoro-4-formylbenzonitrile (1 equivalent) in methanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add sodium borohydride (1.0-1.2 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C and monitor its progress by TLC or HPLC.
-
Once the starting material is consumed (typically 1-2 hours), quench the reaction by the slow addition of acetone, followed by water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel if necessary.
Route 2: From 3-Fluoro-4-methylbenzonitrile
This two-step route is a viable alternative, but regioselectivity in the first step is critical.
Diagram of Reaction Pathway and Side Reactions:
Caption: Reaction pathways and potential side reactions for the synthesis starting from 3-Fluoro-4-methylbenzonitrile.
Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| Formation of isomeric bromination byproducts | Non-selective bromination conditions. Free radical bromination can sometimes occur on the aromatic ring if conditions are not optimized for benzylic bromination. | - Use N-Bromosuccinimide (NBS) as the bromine source, as it provides a low and constant concentration of bromine, favoring benzylic substitution.[1]- Employ a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[2]- Use a non-polar solvent like carbon tetrachloride or cyclohexane. |
| Presence of dibrominated impurities | Excess of the brominating agent. | - Use a stoichiometric amount of NBS (1.0-1.1 equivalents).- Monitor the reaction carefully and stop it once the starting material is consumed. |
| Hydrolysis of the nitrile group to a carboxylic acid | Harsh hydrolysis conditions in the second step. The nitrile group is generally stable but can be hydrolyzed under strong acidic or basic conditions, especially at elevated temperatures.[3] | - Use mild hydrolysis conditions, such as aqueous sodium bicarbonate or potassium carbonate, at moderate temperatures (e.g., 50-70 °C).- Avoid using strong acids or bases and high temperatures for prolonged periods. |
Experimental Protocol: Benzylic Bromination and Hydrolysis
-
Step 1: Benzylic Bromination
-
To a solution of 3-Fluoro-4-methylbenzonitrile (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride), add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN).
-
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4-(Bromomethyl)-3-fluorobenzonitrile. This intermediate can often be used in the next step without further purification.
-
-
Step 2: Hydrolysis
-
Dissolve the crude 4-(Bromomethyl)-3-fluorobenzonitrile in a mixture of a suitable organic solvent (e.g., acetone or THF) and water.
-
Add a mild base such as sodium bicarbonate (1.5-2.0 equivalents).
-
Heat the mixture to 50-70 °C and stir until the starting material is consumed (monitor by TLC or HPLC).
-
After cooling, remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography if necessary.
-
Route 3: Ozonolysis of 2-Fluoro-4-vinylbenzonitrile
This route can be efficient but requires specialized equipment and careful handling of ozone and the ozonide intermediate.
Diagram of Reaction Pathway and Side Reactions:
Caption: Ozonolysis of 2-Fluoro-4-vinylbenzonitrile and the outcomes of different workup procedures.
Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| Formation of 2-Fluoro-4-formylbenzonitrile as a major byproduct | Incomplete reduction during the workup. Milder reducing agents used in reductive workups (like dimethyl sulfide or zinc) will yield the aldehyde. | - For the direct conversion to the alcohol, a reductive workup with a hydride source like sodium borohydride is necessary.[4]- Ensure a sufficient amount of the reducing agent is added to the ozonide intermediate. |
| Presence of 2-Fluoro-4-cyanobenzoic acid | The workup was oxidative instead of reductive. The presence of an oxidizing agent (like hydrogen peroxide) will lead to the formation of the carboxylic acid.[5] | - Strictly adhere to reductive workup conditions. Ensure that no oxidizing agents are present during the workup.- Quench any excess ozone with an inert gas before adding the reducing agent. |
| Low yield or complex mixture of products | Ozonide intermediates can be unstable and explosive if isolated. Improper temperature control can also lead to side reactions. | - Perform the ozonolysis at a low temperature, typically -78 °C.[6]- Do not attempt to isolate the ozonide intermediate. Proceed directly with the reductive workup after the ozonolysis is complete. |
Experimental Protocol: Ozonolysis and Reductive Workup
-
Dissolve 2-Fluoro-4-vinylbenzonitrile (1 equivalent) in a mixture of dichloromethane and methanol at -78 °C.
-
Bubble ozone gas through the solution until a blue color persists, indicating the complete consumption of the starting material.
-
Purge the solution with nitrogen or argon to remove excess ozone.
-
While maintaining the low temperature, add sodium borohydride (2-3 equivalents) portion-wise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for several hours.
-
Quench the reaction carefully with water.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
The following table summarizes potential impurities and their expected analytical signatures. Actual quantitative data will be highly dependent on the specific reaction conditions and should be determined experimentally.
| Synthetic Route | Potential Impurity | Typical Analytical Method | Expected Observations |
| Reduction | 2-Fluoro-4-methylbenzonitrile | HPLC-UV, GC-MS, 1H NMR | Appearance of a new peak with a different retention time. In 1H NMR, the disappearance of the aldehyde proton signal and the appearance of a methyl singlet. |
| Reduction | 2-Fluoro-4-(aminomethyl)benzonitrile | HPLC-UV, LC-MS | A more polar compound with a different retention time. Mass spectrometry will show the corresponding molecular ion. |
| Bromination/Hydrolysis | Isomeric Bromination Products | GC-MS, 1H NMR | Isomers will have the same mass but different fragmentation patterns and NMR spectra. |
| Bromination/Hydrolysis | 2-Fluoro-4-cyanobenzoic acid | HPLC-UV, LC-MS | A more polar compound. The IR spectrum would show a broad O-H stretch and a C=O stretch for the carboxylic acid. |
| Ozonolysis | 2-Fluoro-4-formylbenzonitrile | HPLC-UV, 1H NMR | A peak corresponding to the aldehyde in the chromatogram. The 1H NMR will show a characteristic aldehyde proton signal around 10 ppm. |
By carefully selecting the synthetic route and controlling the reaction conditions as outlined in these guides, researchers can minimize the formation of side products and achieve a high yield and purity of this compound.
References
- 1. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents [patents.google.com]
- 2. calpaclab.com [calpaclab.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Amino-2-(trifluoromethyl)benzonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Fluoro-4-hydroxybenzonitrile | C7H4FNO | CID 2734675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Separation of 2-Fluoro-4-hydroxybenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Purification of 2-Fluoro-4-(hydroxymethyl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Fluoro-4-(hydroxymethyl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
The impurity profile of this compound largely depends on the synthetic route employed. A common laboratory-scale synthesis involves the ozonolysis of 2-fluoro-4-vinylbenzonitrile followed by a reductive workup with sodium borohydride.[1] Potential impurities from this process include:
-
Unreacted Starting Material: 2-Fluoro-4-vinylbenzonitrile.
-
Over-oxidation Products: 2-Fluoro-4-formylbenzonitrile or 2-fluoro-4-carboxybenzonitrile, arising from incomplete reduction of the ozonide or over-oxidation.
-
Byproducts from Ozonide Cleavage: Formaldehyde or formic acid.
-
Boron-containing Residues: From the sodium borohydride workup.
Another potential route could involve the reduction of a corresponding aldehyde or carboxylic acid derivative. In such cases, unreacted starting material and byproducts from incomplete reduction would be the primary impurities.
Q2: My purified this compound appears as a light yellow solid. Is this normal?
While a pure compound is ideally white, a pale yellow coloration is often observed for this and structurally similar compounds and is generally considered acceptable if analytical data (NMR, HPLC) confirms high purity.[1] The color may arise from trace impurities or the inherent electronic properties of the molecule. If a completely colorless product is required, further purification by recrystallization with activated charcoal or column chromatography may be necessary.
Q3: What are the key stability concerns during the purification of this compound?
This compound is a moderately polar molecule. Key stability considerations during purification include:
-
Acid/Base Sensitivity: The benzylic alcohol and nitrile functionalities can be sensitive to strong acidic or basic conditions, which could lead to side reactions or degradation.
-
Oxidation: The benzylic alcohol is susceptible to oxidation to the corresponding aldehyde or carboxylic acid, especially in the presence of oxidizing agents or upon prolonged exposure to air at elevated temperatures.
-
Thermal Stability: While generally stable at room temperature, prolonged heating at high temperatures during distillation or recrystallization from high-boiling solvents should be avoided to prevent decomposition.
Troubleshooting Purification Challenges
Column Chromatography
Q1: I'm having trouble getting good separation of my compound using normal-phase column chromatography. What can I try?
Due to its polarity, this compound may require a relatively polar eluent system for normal-phase chromatography on silica gel. If you are experiencing poor separation:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can be very effective.
-
Alternative Solvent Systems: Consider using solvent systems containing acetonitrile or methanol. Acetonitrile can offer different selectivity compared to ethyl acetate. A small percentage of methanol in dichloromethane can be effective for eluting polar compounds.
-
Reversed-Phase Chromatography: If normal-phase chromatography is consistently problematic, reversed-phase chromatography is a viable alternative. This technique separates compounds based on hydrophobicity and is well-suited for polar molecules.
Q2: My compound is streaking or tailing on the silica gel column. How can I improve the peak shape?
Peak tailing is a common issue with polar compounds on silica gel and can be caused by strong interactions with the stationary phase. To mitigate this:
-
Use a Polar Modifier: Adding a small amount of a polar solvent like methanol or a few drops of acetic acid to your eluent can help to block the active sites on the silica gel and improve peak shape.
-
Sample Loading: Ensure your sample is dissolved in a minimal amount of a solvent in which it is highly soluble and that is non-polar relative to your eluent. Dry loading the sample onto a small amount of silica gel before adding it to the column is often the best approach.
-
Check for Overloading: Loading too much sample can lead to band broadening and tailing. Use an appropriate amount of silica gel for the quantity of crude product (typically a 30:1 to 100:1 ratio of silica to crude material by weight).
Recrystallization
Q1: I am struggling to find a suitable single solvent for the recrystallization of this compound.
Finding a single solvent where a compound is soluble when hot but insoluble when cold can be challenging. For polar compounds like this compound, a mixed solvent system is often more effective.
-
Trial and Error with Solvent Pairs: Experiment with pairs of miscible solvents where your compound is soluble in one (the "good" solvent) and insoluble in the other (the "bad" solvent). Common pairs include:
-
Ethanol/Water
-
Acetone/Hexane
-
Ethyl Acetate/Hexane
-
Toluene/Hexane
-
Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute.
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Use a Lower Boiling Point Solvent System: If possible, choose a solvent or solvent mixture with a lower boiling point.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles can provide a surface for crystal nucleation.
-
Seed Crystals: Add a tiny crystal of the pure compound to the cooled solution to induce crystallization.
Data Summary
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel (Normal Phase) | Not Applicable |
| Mobile Phase/Solvent | Hexane/Ethyl Acetate Gradient | Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Hexane |
| Typical Purity | >98% | >99% (if successful) |
| Yield | 60-90% | 50-80% |
| Key Advantage | Good for separating complex mixtures | Can provide very high purity in a single step |
| Common Challenge | Peak tailing of the polar product | Finding a suitable solvent system; "oiling out" |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the solvent to drain until it is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, sample-adsorbed silica to the top of the column.
-
Elution: Begin elution with a non-polar eluent (e.g., 100% hexane or 95:5 hexane/ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 70:30 hexane/ethyl acetate) to elute the product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvent pairs (e.g., ethanol/water, acetone/hexane). A good system is one where the compound dissolves in the "good" solvent and becomes cloudy upon addition of the "bad" solvent at room temperature, and dissolves completely upon heating.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot "good" solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Add the hot "bad" solvent dropwise until the solution becomes slightly cloudy. Add a few more drops of the hot "good" solvent to redissolve the precipitate. Allow the solution to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent mixture, and dry them under vacuum.
Visualizations
References
Technical Support Center: Optimizing Coupling Reactions for 2-Fluoro-4-(hydroxymethyl)benzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing palladium-catalyzed cross-coupling reactions involving 2-Fluoro-4-(hydroxymethyl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: Which palladium-catalyzed cross-coupling reactions are most suitable for functionalizing this compound?
A1: this compound is a versatile building block amenable to several common palladium-catalyzed cross-coupling reactions. The most frequently employed methods for creating new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with this and similar substrates include:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with aryl or vinyl boronic acids/esters.
-
Buchwald-Hartwig Amination: For forming C-N bonds with a wide range of primary and secondary amines.[1][2]
-
Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[3]
Q2: What are the key challenges when working with this compound in coupling reactions?
A2: Researchers may encounter several challenges specific to this substrate:
-
Functional Group Interference: The hydroxymethyl group (-CH₂OH) and the nitrile group (-CN) can potentially interact with the catalyst or reagents. The hydroxymethyl group can coordinate to the palladium center, and the nitrile group can be sensitive to certain basic conditions.
-
Substrate Reactivity: The electronic properties of the fluorobenzonitrile ring can influence the rates of oxidative addition and reductive elimination steps in the catalytic cycle.
-
Solubility Issues: The polarity of the molecule due to the hydroxymethyl and nitrile groups might necessitate careful solvent selection to ensure all reaction components remain in solution.
Q3: How do I choose the right catalyst system (palladium source and ligand) for my coupling reaction?
A3: The choice of catalyst system is critical for a successful reaction.
-
For Suzuki Coupling: A common starting point is Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand such as PPh₃ or more electron-rich and bulky ligands like those from the Buchwald or CataCXium families for more challenging couplings.
-
For Buchwald-Hartwig Amination: This reaction is highly dependent on the ligand.[1] Different generations of Buchwald ligands (e.g., XPhos, SPhos, RuPhos) have been developed to couple a wide variety of amines with aryl halides.[1] The choice often depends on the steric and electronic properties of the amine coupling partner.
-
For Sonogashira Coupling: A typical catalyst system involves a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[3] Copper-free conditions have also been developed and may be advantageous in certain contexts to avoid homocoupling of the alkyne.
Q4: What is the role of the base in these coupling reactions, and how do I select an appropriate one?
A4: The base plays a crucial role in the catalytic cycle, but its choice must be compatible with the functional groups on your substrate.
-
In Suzuki Coupling: The base activates the boronic acid/ester for transmetalation. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For substrates sensitive to strong bases, milder options like KF may be considered.
-
In Buchwald-Hartwig Amination: A strong, non-nucleophilic base is typically required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice. However, for base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be screened.
-
In Sonogashira Coupling: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used. It serves to deprotonate the terminal alkyne and to scavenge the HX formed during the reaction.[3]
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst and phosphine ligand. Phosphine ligands can be air-sensitive.- Consider using a pre-catalyst which can offer better stability and more reliable initiation.- Ensure solvents are thoroughly degassed to remove oxygen, which can deactivate the Pd(0) catalyst. |
| Incorrect Base | - The base may be too weak to facilitate the key catalytic step (transmetalation in Suzuki, amine deprotonation in Buchwald-Hartwig). Try a stronger base (e.g., switch from K₂CO₃ to K₃PO₄ or NaOtBu).- The base may be too strong and causing substrate decomposition. Screen weaker bases (e.g., Cs₂CO₃, K₂CO₃).- The base may not be sufficiently soluble. Consider a different base or a solvent system that improves solubility. |
| Poor Solubility of Reagents | - Ensure all starting materials are fully dissolved at the reaction temperature.- Try a different solvent or a co-solvent system (e.g., Toluene/Water, Dioxane/Water for Suzuki; Toluene, Dioxane, or THF for Buchwald-Hartwig). |
| Low Reaction Temperature | - Increase the reaction temperature in increments of 10-20 °C. Many coupling reactions require elevated temperatures (80-110 °C). |
| Side Reactions | - Hydrolysis of Nitrile: If using aqueous basic conditions, the nitrile group may be susceptible to hydrolysis. Minimize water content or use anhydrous conditions if possible.- Protodeboronation (Suzuki): The boronic acid may be decomposing. Consider using a more stable boronate ester (e.g., pinacol ester) or a milder base.- Homocoupling (Sonogashira): The alkyne may be coupling with itself. This is often promoted by the copper co-catalyst. Consider using copper-free conditions. |
Formation of Impurities
| Potential Cause | Troubleshooting Steps |
| Dehalogenation of Starting Material | - This can occur if the catalytic cycle is interrupted. Ensure an efficient coupling partner is present in a slight excess.- Lowering the reaction temperature or changing the ligand may help. |
| Phosphine Oxide Formation | - This indicates the presence of oxygen. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that solvents are properly degassed. |
| Side reactions involving the hydroxymethyl group | - The -OH group could potentially be functionalized under certain conditions. If this is suspected, consider protecting the alcohol with a suitable protecting group (e.g., silyl ether) prior to the coupling reaction. |
Experimental Protocols & Data
While specific optimized conditions for this compound are not extensively reported in the literature, the following tables provide representative starting conditions for related substrates. These should be considered as starting points for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Notes |
| Aryl Halide | 2-Fluoro-4-(halomethyl)benzonitrile derivative | Reactivity: I > Br > Cl |
| Boronic Acid | Arylboronic Acid (1.2 - 1.5 equiv) | Electron-rich or -poor partners may require different conditions. |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) | Pd(II) sources require a ligand. |
| Ligand | PPh₃ (4-10 mol%) or XPhos (4-10 mol%) | For Pd(OAc)₂. Bulky, electron-rich ligands can improve yields for challenging substrates. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv) | Ensure the base is finely powdered. |
| Solvent | Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (2:1:1) | Solvents must be degassed. |
| Temperature | 80 - 100 °C | Monitor by TLC or LC-MS for completion. |
| Reaction Time | 4 - 24 hours | Varies depending on substrate reactivity. |
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Notes |
| Aryl Halide | 2-Fluoro-4-(halomethyl)benzonitrile derivative | Bromides are generally more reactive than chlorides. |
| Amine | Primary or Secondary Amine (1.1 - 1.5 equiv) | Sterically hindered or less nucleophilic amines may require more forcing conditions. |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Pre-catalysts like XPhos-Pd-G3 can also be used. |
| Ligand | XPhos, RuPhos, or BrettPhos (2-8 mol%) | Ligand choice is crucial and often needs to be screened. |
| Base | NaOtBu or K₃PO₄ (1.5 - 2.5 equiv) | NaOtBu is a strong base; K₃PO₄ is a milder alternative. |
| Solvent | Toluene, Dioxane, or THF | Anhydrous and degassed solvents are essential. |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive substrates. |
| Reaction Time | 2 - 18 hours | Monitor by TLC or LC-MS. |
Table 3: Representative Conditions for Sonogashira Coupling
| Parameter | Condition | Notes |
| Aryl Halide | 2-Fluoro-4-(halomethyl)benzonitrile derivative | Iodides are most reactive, followed by bromides. |
| Alkyne | Terminal Alkyne (1.1 - 1.5 equiv) | Ensure the alkyne is of high purity. |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%) | Other Pd sources like Pd(OAc)₂ can also be used with added PPh₃. |
| Copper Co-catalyst | CuI (2-10 mol%) | Can be omitted in "copper-free" protocols, which may require different ligands/conditions. |
| Base | Et₃N or DIPEA (2-5 equiv) | Often used as the solvent or co-solvent. |
| Solvent | THF, DMF, or neat amine base | Ensure solvents are anhydrous and degassed. |
| Temperature | Room Temperature to 80 °C | Mild conditions are often sufficient. |
| Reaction Time | 1 - 12 hours | Typically faster than Suzuki or Buchwald-Hartwig reactions. |
Visualizations
General Experimental Workflow
Caption: A generalized workflow for setting up and monitoring a palladium-catalyzed cross-coupling reaction.
Troubleshooting Logic for Low Yield
Caption: A decision tree to systematically troubleshoot common causes of low product yield in coupling reactions.
References
preventing decomposition of 2-Fluoro-4-(hydroxymethyl)benzonitrile during reactions
Welcome to the technical support center for 2-Fluoro-4-(hydroxymethyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this versatile building block during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound and their potential reactivities?
A1: this compound possesses three key functional moieties: a nitrile group (-CN), a hydroxymethyl group (-CH₂OH), and a fluorine atom attached to the benzene ring. The primary concerns for decomposition involve the hydroxymethyl and nitrile groups. The hydroxymethyl group is susceptible to oxidation, while the nitrile group can undergo hydrolysis under acidic or basic conditions. The ortho-fluoro substituent significantly influences the reactivity of both groups through its electron-withdrawing nature.
Q2: How does the ortho-fluoro substituent affect the stability of the molecule?
A2: The fluorine atom at the ortho position to the nitrile group exerts a strong electron-withdrawing inductive effect, which can stabilize the C-CN bond, making it less prone to certain types of cleavage. For the hydroxymethyl group, the ortho-fluoro substituent increases the acidity of the hydroxyl proton, which can influence its reactivity in both desired transformations and potential decomposition pathways.[1]
Q3: What are the most common decomposition pathways for this compound?
A3: The most frequently encountered decomposition pathways are:
-
Oxidation of the hydroxymethyl group: This can lead to the formation of 2-fluoro-4-formylbenzonitrile (the corresponding aldehyde) and subsequently to 2-fluoro-4-cyanobenzoic acid (the carboxylic acid).[2]
-
Hydrolysis of the nitrile group: Under acidic or basic conditions, the nitrile can be hydrolyzed to 2-fluoro-4-(hydroxymethyl)benzamide and further to 2-fluoro-4-(hydroxymethyl)benzoic acid.
-
Dehydration: Although less common for primary benzyl alcohols, under harsh acidic conditions and/or high temperatures, dehydration to form a polymeric species could occur.
Q4: Can I store this compound in solution?
A4: For long-term storage, it is recommended to store this compound as a solid in a cool, dry place. If storage in solution is necessary, use an anhydrous, aprotic solvent and store at a low temperature (e.g., -20°C) under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of hydrolysis and oxidation.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
Problem 1: Formation of an Aldehyde or Carboxylic Acid Impurity
-
Symptom: Your reaction mixture or final product shows the presence of 2-fluoro-4-formylbenzonitrile or 2-fluoro-4-cyanobenzoic acid, confirmed by techniques like NMR, LC-MS, or IR spectroscopy.
-
Likely Cause: Oxidation of the hydroxymethyl group. This can be caused by oxidizing agents present in the reaction, exposure to air (especially at elevated temperatures or in the presence of metal catalysts), or the use of certain reagents that can act as oxidants.
-
Solutions:
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (argon or nitrogen) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Reagent Purity: Ensure that all reagents and solvents are free from oxidizing impurities.
-
Protecting Groups: If the hydroxymethyl group is not the desired reaction site, protect it prior to the reaction. Silyl ethers, such as TBDMS (tert-butyldimethylsilyl) or TIPS (triisopropylsilyl), are generally robust and can be selectively removed later.
-
Problem 2: Formation of an Amide or Carboxylic Acid Impurity with the Hydroxymethyl Group Intact
-
Symptom: Analysis of your product reveals the presence of 2-fluoro-4-(hydroxymethyl)benzamide or 2-fluoro-4-(hydroxymethyl)benzoic acid.
-
Likely Cause: Hydrolysis of the nitrile group due to the presence of strong acid or base, or prolonged exposure to aqueous conditions, especially at elevated temperatures.
-
Solutions:
-
pH Control: Maintain a neutral or near-neutral pH throughout your reaction and work-up if the nitrile group needs to remain intact.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to prevent water-mediated hydrolysis.
-
Temperature Control: Avoid excessive heating, as high temperatures can accelerate the rate of hydrolysis.
-
Reaction Time: Minimize the reaction time to what is necessary for the desired transformation.
-
Problem 3: Low Reaction Yield and Formation of Polymeric Byproducts
-
Symptom: You observe a low yield of your desired product and the formation of an insoluble, high molecular weight material.
-
Likely Cause: Dehydration of the benzyl alcohol, potentially acid-catalyzed, leading to the formation of poly(benzyl ether) structures.
-
Solutions:
-
Avoid Strong Acids: If possible, avoid the use of strong, non-nucleophilic acids, especially at high temperatures.
-
Temperature Management: Maintain the lowest possible temperature that allows for the desired reaction to proceed at a reasonable rate.
-
Protecting Groups: Protecting the hydroxymethyl group will prevent this side reaction.
-
Data Presentation
Table 1: Common Protecting Groups for the Hydroxymethyl Group
| Protecting Group | Abbreviation | Stability (Stable to) | Cleavage Conditions |
| tert-Butyldimethylsilyl ether | TBDMS ether | Bases, mild acids, many oxidizing and reducing agents | Fluoride sources (e.g., TBAF), strong acids |
| Triisopropylsilyl ether | TIPS ether | Similar to TBDMS, more sterically hindered | Fluoride sources, strong acids |
| Benzyl ether | Bn ether | Acids, bases, many oxidizing and reducing agents | Hydrogenolysis (H₂, Pd/C) |
| Tetrahydropyranyl ether | THP ether | Bases, nucleophiles, mild oxidizing and reducing agents | Mild aqueous acid |
| Acetate ester | Ac | Mild acids, many oxidizing and reducing agents | Base-mediated hydrolysis (e.g., K₂CO₃, MeOH) |
Experimental Protocols
Protocol 1: Protection of the Hydroxymethyl Group as a TBDMS Ether
This protocol provides a general method for protecting the hydroxymethyl group of this compound.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
To this solution, add TBDMSCl (1.2 eq) portion-wise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection of a TBDMS Ether
This protocol describes the removal of the TBDMS protecting group.
Materials:
-
TBDMS-protected this compound
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the TBDMS-protected compound (1.0 eq) in anhydrous THF.
-
Add TBAF solution (1.2 eq) dropwise at 0°C under an inert atmosphere.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete deprotection.
-
Quench the reaction with water.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Visualizations
Decomposition Pathways
Caption: Potential decomposition pathways of this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting unexpected side products.
Protecting Group Strategy Workflow
Caption: Decision-making process for employing a protecting group strategy.
References
troubleshooting guide for the oxidation of 2-Fluoro-4-(hydroxymethyl)benzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the oxidation of 2-Fluoro-4-(hydroxymethyl)benzonitrile to its corresponding aldehyde, 2-Fluoro-4-formylbenzonitrile. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for oxidizing this compound?
A1: The oxidation of this compound, a primary benzylic alcohol, to an aldehyde can be achieved through several methods. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the fluoro and nitrile functional groups. Commonly employed methods include:
-
Pyridinium Chlorochromate (PCC): A well-established reagent for the selective oxidation of primary alcohols to aldehydes. It is typically used in an anhydrous solvent like dichloromethane (DCM).[1]
-
Dess-Martin Periodinane (DMP): A mild and highly selective oxidant that works well for a wide range of alcohols, including those with sensitive functional groups. The reaction is typically fast and performed at room temperature.[2][3][4][5]
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is known for its mild conditions and high yields.[6][7][8]
-
Manganese Dioxide (MnO₂): An effective and selective oxidant for benzylic and allylic alcohols. The reactivity of MnO₂ can vary depending on its method of preparation and activation.[9][10][11]
-
TEMPO-mediated Oxidation: This catalytic system, often using (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) with a co-oxidant like sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS), offers a "greener" alternative to heavy metal-based oxidants.[12][13][14]
Q2: I am observing incomplete conversion of my starting material. What are the possible causes and solutions?
A2: Incomplete conversion is a common issue in oxidation reactions. Several factors could be at play:
-
Inactive Oxidant: Many oxidizing agents are moisture-sensitive or can degrade over time.
-
Insufficient Equivalents of Oxidant: Under-stoichiometric amounts of the oxidant will naturally lead to incomplete reaction.
-
Solution: Ensure the correct molar ratio of oxidant to the starting material. It is common to use a slight excess of the oxidant.
-
-
Sub-optimal Reaction Temperature: Some oxidations require specific temperature control.
-
Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its availability for reaction.
Q3: My reaction is showing the formation of an unwanted carboxylic acid byproduct. How can I prevent this over-oxidation?
A3: The formation of 2-Fluoro-4-formylbenzoic acid is a result of over-oxidation. To minimize this:
-
Choice of Oxidant: Some oxidants are more prone to causing over-oxidation than others.
-
Solution: Mild and selective oxidants like Dess-Martin periodinane (DMP) or reagents used in the Swern oxidation are excellent choices to stop the reaction at the aldehyde stage.[3][4][6][8] While PCC is generally selective for aldehyde formation from primary alcohols, prolonged reaction times or excess oxidant can lead to the carboxylic acid.
-
-
Reaction Time and Monitoring: Allowing the reaction to proceed for too long can increase the likelihood of over-oxidation.
-
Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed.
-
-
Reaction Conditions: For TEMPO-mediated oxidations, the pH can influence the selectivity.
-
Solution: To selectively obtain the aldehyde using a TEMPO/bleach system, the pH should be maintained around 9. Higher pH values (around 10) can promote the formation of the carboxylic acid.[16]
-
Q4: The work-up procedure is complicated, and I am experiencing low isolated yields. Are there any tips for purification?
A4: Low isolated yields can be due to difficulties in separating the product from the oxidant byproducts or unreacted starting material.
-
PCC Oxidation: The chromium byproducts can complicate purification.
-
Solution: After the reaction, the mixture can be filtered through a plug of silica gel or Celite to remove the bulk of the chromium salts. The filtrate can then be further purified by column chromatography.[1]
-
-
Swern Oxidation: The byproduct dimethyl sulfide is volatile and has a very unpleasant odor.
-
Solution: The work-up should be performed in a well-ventilated fume hood. Rinsing glassware with bleach can help to oxidize the residual dimethyl sulfide and eliminate the odor.[6]
-
-
MnO₂ Oxidation: The product can sometimes adsorb onto the surface of the manganese dioxide.
-
Solution: After filtering off the MnO₂, wash the solid residue thoroughly with a more polar solvent like ethyl acetate or acetone to ensure complete recovery of the product.[15]
-
-
General Purification: Column chromatography is a standard method for purifying the final product. A solvent system of hexanes and ethyl acetate is often effective for separating the aldehyde from the starting alcohol and other impurities.
Experimental Protocols
Protocol 1: Oxidation using Pyridinium Chlorochromate (PCC)
This protocol is adapted from a literature procedure for the synthesis of 2-Fluoro-4-formylbenzonitrile.[1]
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Add pyridinium chlorochromate (PCC) (1.0 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for approximately 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the mixture through a short pad of silica gel, washing the pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 2-Fluoro-4-formylbenzonitrile.
-
Further purification can be achieved by column chromatography if necessary.
Expected Yield: 90%[1]
Protocol 2: Oxidation using Dess-Martin Periodinane (DMP)
This is a general procedure for DMP oxidation of primary alcohols.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin Periodinane (DMP) (1.1 - 1.5 eq) to the solution.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-3 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
| Oxidation Method | Typical Reagents | Solvent | Temperature | Typical Yield | Key Advantages | Key Disadvantages |
| PCC Oxidation | Pyridinium chlorochromate | Dichloromethane | Room Temp. | ~90%[1] | Reliable, high yield for this substrate | Toxic chromium byproduct, requires anhydrous conditions |
| Dess-Martin Oxidation | Dess-Martin Periodinane | Dichloromethane | Room Temp. | Good to excellent | Mild, selective, fast, easy work-up[3][5] | Reagent can be explosive if impure[2] |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Dichloromethane | -78 °C to RT | High | Very mild, avoids over-oxidation, good for sensitive substrates[6] | Malodorous byproduct (dimethyl sulfide), requires low temperature[6][8] |
| MnO₂ Oxidation | Activated Manganese Dioxide | Dichloromethane, Hexane, or Acetone | Room Temp. or Reflux | Variable | Selective for benzylic alcohols, inexpensive | Requires large excess of reagent, activity varies[10] |
| TEMPO Oxidation | TEMPO (catalytic), Bleach (co-oxidant) | Dichloromethane/Water | 0 °C to RT | Good to excellent | "Green" method, catalytic | Can be substrate-dependent, pH control may be needed[16] |
Mandatory Visualizations
Experimental Workflow for PCC Oxidation
Caption: Workflow for the oxidation of this compound using PCC.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for addressing low product yield.
References
- 1. 2-FLUORO-4-FORMYL-BENZONITRILE CAS#: 101048-76-4 [m.chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. Dess-Martin Oxidation [organic-chemistry.org]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. sciencemadness.org [sciencemadness.org]
- 10. Contact Support [mychemblog.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 14. TEMPO [organic-chemistry.org]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Scale-Up Synthesis of 2-Fluoro-4-(hydroxymethyl)benzonitrile
Welcome to the technical support center for the scale-up synthesis of 2-Fluoro-4-(hydroxymethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this synthesis from the laboratory to a larger scale.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the scale-up of this compound?
A1: Two primary routes are commonly considered for the large-scale synthesis of this compound:
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Reduction of 2-Fluoro-4-formylbenzonitrile: This is a straightforward approach where the aldehyde functionality is selectively reduced to the corresponding alcohol.
-
Hydroxymethylation of a 2-Fluorobenzonitrile derivative: This can be achieved through various methods, including a Grignard reaction with a suitable formaldehyde equivalent or functional group interconversion from a starting material like 4-bromo-2-fluorobenzonitrile.
Q2: What are the critical safety considerations when scaling up the synthesis of this compound?
A2: On a larger scale, it is crucial to handle all reagents and solvents with appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats. Ensure adequate ventilation to avoid inhalation of any volatile or dusty materials. Specific hazards to consider include the flammability of ethereal solvents often used in Grignard reactions and the potential for runaway reactions (exotherms) during reductions or Grignard additions. A comprehensive safety data sheet (SDS) review for all chemicals is mandatory before commencing any work.
Q3: How can I monitor the progress of the reaction effectively at a larger scale?
A3: While Thin Layer Chromatography (TLC) is useful for quick checks, High-Performance Liquid Chromatography (HPLC) is the recommended method for accurate monitoring of reaction progress and purity assessment during scale-up. It provides quantitative data on the consumption of starting materials and the formation of the product and any byproducts.
Troubleshooting Guides
Route 1: Reduction of 2-Fluoro-4-formylbenzonitrile
Issue 1: Incomplete Reduction or Slow Reaction Rate
-
Possible Cause: Insufficient reducing agent, low reaction temperature, or catalyst deactivation.
-
Troubleshooting Steps:
-
Ensure the molar ratio of the reducing agent (e.g., sodium borohydride) to the starting material is adequate. On a larger scale, slight excesses may be necessary.
-
Monitor the internal reaction temperature. While initial cooling might be required to control the exotherm, the reaction may need to be maintained at a specific temperature for completion.
-
If using a catalyst, ensure it is fresh and handled under appropriate conditions (e.g., inert atmosphere if air-sensitive).
-
Issue 2: Formation of Impurities
-
Possible Cause: Over-reduction of the nitrile group, or side reactions due to temperature fluctuations.
-
Troubleshooting Steps:
-
Use a milder reducing agent that selectively reduces the aldehyde over the nitrile.
-
Maintain strict temperature control throughout the reaction. A reactor with efficient heat exchange is crucial for scale-up.
-
Optimize the reaction time; prolonged reaction times can sometimes lead to byproduct formation.
-
Route 2: Grignard Reaction with a 2-Fluorobenzonitrile Derivative
Issue 1: Difficulty in Grignard Reagent Formation
-
Possible Cause: Presence of moisture in the solvent or on the magnesium turnings, or impure starting halide.
-
Troubleshooting Steps:
-
Ensure all glassware is rigorously dried, and use anhydrous solvents.
-
Activate the magnesium turnings with a small crystal of iodine or by gentle heating under an inert atmosphere.
-
Use a high-purity starting halide (e.g., 4-bromo-2-fluorobenzonitrile).
-
Issue 2: Low Yield of the Desired Product
-
Possible Cause: Side reactions of the Grignard reagent, such as reaction with the nitrile group of another molecule or quenching by acidic protons.
-
Troubleshooting Steps:
-
Perform a reverse addition, where the Grignard reagent is added slowly to a solution of the formaldehyde equivalent at a low temperature.
-
Ensure the formaldehyde equivalent (e.g., paraformaldehyde) is thoroughly dried before use.
-
Strictly control the reaction temperature to minimize side reactions.
-
Data Presentation
Table 1: Comparison of Key Parameters for Different Synthetic Routes (Illustrative Data)
| Parameter | Route 1: Reduction | Route 2: Grignard Reaction |
| Starting Material | 2-Fluoro-4-formylbenzonitrile | 4-Bromo-2-fluorobenzonitrile |
| Key Reagents | Sodium Borohydride, Methanol | Magnesium, Paraformaldehyde, THF |
| Typical Yield | 85-95% | 60-75% |
| Purity (crude) | >90% | 70-85% |
| Scale-up Complexity | Low to Moderate | Moderate to High |
| Key Challenge | Temperature Control | Moisture Sensitivity, Side Reactions |
Experimental Protocols
Protocol 1: Scale-Up Reduction of 2-Fluoro-4-formylbenzonitrile
-
Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and addition funnel is dried and purged with nitrogen.
-
Charging Reagents: The reactor is charged with 2-Fluoro-4-formylbenzonitrile (1.0 kg, 6.71 mol) and methanol (10 L). The mixture is stirred to form a solution and cooled to 0-5 °C.
-
Reduction: Sodium borohydride (0.28 kg, 7.38 mol) is added portion-wise over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Monitoring: The reaction is monitored by HPLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: The reaction is quenched by the slow addition of 2N HCl (5 L) while maintaining the temperature below 20 °C. The mixture is then concentrated under reduced pressure to remove the methanol.
-
Extraction: The aqueous residue is extracted with ethyl acetate (3 x 5 L). The combined organic layers are washed with brine (5 L), dried over anhydrous sodium sulfate, and filtered.
-
Isolation: The solvent is removed under reduced pressure to yield this compound as a solid, which can be further purified by recrystallization.
Protocol 2: Scale-Up Grignard Reaction from 4-Bromo-2-fluorobenzonitrile
-
Setup: A 20 L jacketed glass reactor and a 10 L addition funnel, both thoroughly dried and purged with nitrogen, are assembled. The reactor is equipped with a mechanical stirrer and a temperature probe.
-
Grignard Formation: The reactor is charged with magnesium turnings (179 g, 7.35 mol) and anhydrous THF (2 L). A solution of 4-bromo-2-fluorobenzonitrile (1.0 kg, 5.00 mol) in anhydrous THF (8 L) is prepared and a small portion (approx. 500 mL) is added to the magnesium. The reaction is initiated (gentle heating or addition of an iodine crystal may be necessary). Once initiated, the remaining solution is added dropwise, maintaining a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour.
-
Hydroxymethylation: In a separate dry 50 L reactor, paraformaldehyde (225 g, 7.50 mol) is suspended in anhydrous THF (10 L) and cooled to 0 °C under nitrogen. The prepared Grignard reagent is then transferred to the paraformaldehyde suspension via a cannula, keeping the temperature below 10 °C.
-
Monitoring: The reaction is stirred at room temperature and monitored by HPLC.
-
Work-up and Isolation: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried and concentrated to give the crude product, which is then purified by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Workflow for the reduction of 2-Fluoro-4-formylbenzonitrile.
Caption: Troubleshooting logic for low yield in the Grignard reaction.
Technical Support Center: Synthesis of 2-Fluoro-4-(hydroxymethyl)benzonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing impurities in the synthesis of 2-Fluoro-4-(hydroxymethyl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common laboratory-scale synthetic routes for this compound include:
-
Reduction of 2-Fluoro-4-formylbenzonitrile: This is a widely used method involving the reduction of the aldehyde functional group to a primary alcohol using a mild reducing agent like sodium borohydride.
-
Hydrolysis of 2-Fluoro-4-(bromomethyl)benzonitrile: This route involves the nucleophilic substitution of the bromine atom with a hydroxyl group, typically achieved through hydrolysis.
-
Ozonolysis of 2-Fluoro-4-vinylbenzonitrile: This process involves the cleavage of a carbon-carbon double bond using ozone, followed by a reductive workup to yield the desired alcohol.[1]
Q2: What are the typical impurities I might encounter during the synthesis of this compound?
A2: Impurities can arise from various sources, including incomplete reactions, side reactions, and degradation of starting materials or products. Common impurities include:
-
Unreacted Starting Materials: Such as 2-Fluoro-4-formylbenzonitrile or 2-Fluoro-4-(bromomethyl)benzonitrile.
-
Over-oxidation Product: Formation of 2-Fluoro-4-cyanobenzoic acid if the starting material is the corresponding aldehyde and the reaction conditions are too harsh.
-
Dimerization Products: Formation of ether-linked dimers, especially under acidic or basic conditions.
-
Residual Solvents and Reagents: Solvents used in the reaction and purification steps, as well as byproducts from reagents like borate esters from sodium borohydride reductions.
Q3: How can I monitor the progress of my reaction to minimize impurity formation?
A3: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring reaction progress. Regular sampling and analysis of the reaction mixture will help determine the point of complete consumption of the starting material and prevent the formation of byproducts due to prolonged reaction times or excessive temperatures. For HPLC analysis, a reverse-phase C18 column with a mobile phase of acetonitrile and water (with a possible acid modifier like formic acid) is a good starting point.[2][3]
Q4: What are the recommended purification methods for this compound?
A4: The primary purification techniques for isolating this compound are:
-
Column Chromatography: Using silica gel with an eluent system such as petroleum ether/ethyl acetate is effective for separating the product from impurities with different polarities.[4]
-
Recrystallization: This is a cost-effective method for purifying the solid product. The choice of solvent is crucial, with ideal solvents dissolving the compound well at high temperatures and poorly at low temperatures.[5][6][7]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low Yield of this compound in the Reduction of 2-Fluoro-4-formylbenzonitrile
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction closely using TLC or HPLC to ensure the complete consumption of the starting aldehyde. - If the reaction stalls, consider adding a fresh portion of the reducing agent. |
| Degradation of Reducing Agent | - Use a fresh, high-quality batch of sodium borohydride. Ensure it has been stored under dry conditions. |
| Suboptimal Reaction Temperature | - For sodium borohydride reductions, the reaction is typically carried out at a low temperature (0-5 °C) initially and then allowed to warm to room temperature. Ensure proper temperature control. |
| Product Loss During Workup | - Ensure the pH is appropriately adjusted during the workup to prevent the product from remaining in the aqueous layer. - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize product recovery. |
Issue 2: Presence of Significant Impurities in the Final Product
| Impurity | Possible Cause | Prevention and Removal |
| Unreacted 2-Fluoro-4-formylbenzonitrile | Incomplete reduction. | - Ensure sufficient equivalents of the reducing agent and adequate reaction time. - Purify the crude product using column chromatography. |
| 2-Fluoro-4-cyanobenzoic acid | Over-oxidation of the starting aldehyde or oxidation of the product during workup or storage. | - Use a mild and selective reducing agent. - Avoid harsh oxidizing conditions during workup. Store the final product under an inert atmosphere. - This acidic impurity can be removed by washing the organic solution of the product with a mild aqueous base (e.g., sodium bicarbonate solution). |
| Borate Esters | Byproducts from the sodium borohydride reduction. | - These are typically hydrolyzed during the aqueous workup. Ensure the workup includes an acidic wash (e.g., dilute HCl) to break down these esters. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Fluoro-4-formylbenzonitrile
Materials:
-
2-Fluoro-4-formylbenzonitrile
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-Fluoro-4-formylbenzonitrile (1 equivalent) in a mixture of DCM and MeOH at 0 °C.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.
-
Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Data Presentation
Table 1: Troubleshooting Common Impurities
| Impurity Identity | Potential Source | Recommended Analytical Detection | Mitigation & Removal Strategy |
| 2-Fluoro-4-formylbenzonitrile | Incomplete reduction | HPLC, GC-MS, ¹H NMR | Increase reaction time or equivalents of reducing agent; Purify by column chromatography. |
| 2-Fluoro-4-cyanobenzoic acid | Over-oxidation | HPLC, ¹H NMR, IR | Use mild reducing agents; Wash with aqueous NaHCO₃ solution during workup. |
| Dimeric Ether | Side reaction | LC-MS, ¹H NMR | Control reaction pH; Purify by column chromatography. |
| Borate Esters | Reagent byproduct | Not typically isolated | Hydrolyze during acidic workup. |
Visualizations
References
- 1. This compound CAS#: 222978-02-1 [chemicalbook.com]
- 2. Separation of 2-Fluoro-4-hydroxybenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Fluoro-4-hydroxybenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. mt.com [mt.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Reactions Involving 2-Fluoro-4-(hydroxymethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common synthetic transformations involving 2-Fluoro-4-(hydroxymethyl)benzonitrile. The information is designed to assist in catalyst selection, reaction optimization, and to provide solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed on this compound?
A1: The primary reactive sites of this compound are the hydroxymethyl group and the aromatic fluorine atom. The most common transformations include:
-
Oxidation of the hydroxymethyl group to an aldehyde (2-fluoro-4-formylbenzonitrile).
-
Etherification of the hydroxymethyl group.
-
Esterification of the hydroxymethyl group.
-
Nucleophilic Aromatic Substitution (SNA_r) of the fluorine atom, such as the Buchwald-Hartwig amination.
Q2: I am seeing poor yields in the oxidation of the hydroxymethyl group to the aldehyde. What are the likely causes?
A2: Low yields in this oxidation can stem from several factors. Over-oxidation to the carboxylic acid can occur, especially with stronger oxidizing agents or prolonged reaction times. Incomplete conversion is also common if the oxidizing agent is not active enough or used in insufficient amounts. Additionally, the starting material or reagents might be of poor quality or contain impurities that interfere with the catalyst.
Q3: In a Williamson ether synthesis using this compound, I am observing the formation of elimination byproducts. How can this be minimized?
A3: The Williamson ether synthesis is an SN2 reaction, and elimination (E2) is a common competing side reaction, particularly with sterically hindered alkyl halides.[1] To favor substitution over elimination, it is advisable to use a primary alkyl halide as the electrophile. The choice of a less sterically hindered base and a polar aprotic solvent can also help to minimize the formation of elimination byproducts.[1]
Q4: My Steglich esterification of this compound is sluggish and gives a significant amount of N-acylurea byproduct. What can I do to improve the reaction?
A4: The formation of N-acylurea is a known side reaction in Steglich esterifications, arising from the rearrangement of the O-acylisourea intermediate.[2] To accelerate the desired ester formation and suppress this side reaction, ensure that a catalytic amount of 4-dimethylaminopyridine (DMAP) is used.[2] Running the reaction at chilled temperatures can also disfavor the rearrangement.[3]
Q5: I am attempting a Buchwald-Hartwig amination on this compound, but the reaction is not proceeding. What are the critical parameters to check?
A5: The success of a Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, base, and solvent. Aryl fluorides are generally less reactive than other aryl halides. Therefore, a highly active catalyst system is often required. Ensure that the reaction is performed under strictly anhydrous and inert conditions, as both oxygen and water can deactivate the catalyst. The choice of a strong, non-nucleophilic base is also critical for the catalytic cycle.
Troubleshooting Guides
Oxidation of the Hydroxymethyl Group to an Aldehyde
| Symptom | Possible Cause | Troubleshooting Steps |
| Low to no product formation | Inactive oxidizing agent | Use a fresh batch of the oxidizing agent. Ensure proper storage conditions to prevent decomposition. |
| Insufficient amount of oxidizing agent | Increase the molar equivalents of the oxidizing agent incrementally. | |
| Poor quality of starting material | Purify the this compound before use. | |
| Formation of carboxylic acid byproduct | Over-oxidation | Use a milder oxidizing agent (e.g., PCC instead of KMnO₄).[4] Reduce the reaction time and monitor the reaction progress closely by TLC or HPLC. |
| Reaction temperature too high | Perform the reaction at a lower temperature. | |
| Difficult workup due to tar-like residue | Precipitation of chromium salts (with PCC) | Add Celite or molecular sieves to the reaction mixture to absorb the residue, simplifying filtration.[5] |
Williamson Ether Synthesis of the Hydroxymethyl Group
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield of ether product | Incomplete deprotonation of the alcohol | Use a stronger base (e.g., NaH instead of K₂CO₃ for unactivated alcohols).[6] Ensure the reaction is carried out under anhydrous conditions. |
| Unreactive alkyl halide | Use a more reactive alkyl halide (e.g., iodide instead of chloride). | |
| Formation of alkene byproduct | E2 elimination is favored | Use a primary alkyl halide.[1] Employ a less sterically hindered base. Use a polar aprotic solvent like DMF or DMSO.[1] |
| Recovery of starting material | Alkyl halide is too sterically hindered | Switch to a less hindered alkyl halide. |
Steglich Esterification of the Hydroxymethyl Group
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield of ester | Insufficient activation of the carboxylic acid | Ensure the use of a sufficient amount of coupling agent (e.g., DCC, EDC). |
| Sterically hindered alcohol or carboxylic acid | Increase the reaction time and consider a higher reaction temperature. | |
| Formation of N-acylurea byproduct | Slow reaction with the alcohol allows for rearrangement of the O-acylisourea intermediate | Add a catalytic amount of DMAP to accelerate the ester formation.[2] Run the reaction at a lower temperature (0 °C to room temperature).[3] |
| Difficult purification | Dicyclohexylurea (DCU) byproduct is soluble in the reaction mixture | After the reaction, cool the mixture to precipitate the DCU and remove it by filtration. |
Buchwald-Hartwig Amination of the Fluorine Atom
| Symptom | Possible Cause | Troubleshooting Steps |
| No reaction or very low conversion | Catalyst deactivation | Ensure the reaction is run under a strictly inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and reagents. |
| Inappropriate ligand or palladium precursor | Screen different generations of Buchwald-Hartwig catalysts and ligands. Pre-catalysts can sometimes be more effective. | |
| Base is not strong enough or is sterically hindered | Use a strong, non-nucleophilic base such as NaOtBu, KOtBu, or LiHMDS.[7] | |
| Formation of side products | Reductive dehalogenation | Choose a ligand that promotes the desired C-N bond formation over dehalogenation. |
| Reaction with the hydroxymethyl group | Protect the hydroxymethyl group before carrying out the amination reaction. |
Data Presentation: Catalyst and Condition Selection
Table 1: Oxidation of this compound
| Oxidizing Agent | Catalyst/Additive | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Pyridinium chlorochromate (PCC) | Celite or Molecular Sieves | Dichloromethane (DCM) | Room Temperature | 85-95 | Mild conditions, good for acid-sensitive substrates.[4] |
| Manganese dioxide (MnO₂) | - | Dichloromethane (DCM) or Chloroform | Room Temperature - Reflux | 70-90 | Selective for benzylic alcohols. |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane (DCM) | -60 to Room Temperature | >90 | Requires low temperatures and careful handling of reagents. |
Table 2: Etherification of this compound (Williamson Synthesis)
| Base | Alkylating Agent | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Sodium hydride (NaH) | Primary Alkyl Halide | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | 0 to Room Temperature | 70-95 | Strong base, suitable for less reactive alcohols.[6] |
| Potassium carbonate (K₂CO₃) | Benzyl Bromide or Allyl Bromide | Acetone or Acetonitrile | Room Temperature - Reflux | 60-85 | Milder base, suitable for activated alcohols.[6] |
| Cesium carbonate (Cs₂CO₃) | Primary Alkyl Halide | Acetonitrile | Room Temperature | 75-98 | Often gives higher yields than K₂CO₃.[6] |
Table 3: Esterification of this compound (Steglich Esterification)
| Coupling Agent | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM) | 0 to Room Temperature | 80-95 | DCU byproduct precipitates.[2] |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) | 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM) | 0 to Room Temperature | 80-95 | Water-soluble urea byproduct, easier workup.[8] |
| N,N'-Diisopropylcarbodiimide (DIC) | 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM) | 0 to Room Temperature | 80-95 | Liquid coupling agent, can be easier to handle.[8] |
Table 4: Buchwald-Hartwig Amination of this compound
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene or Dioxane | 80-110 | 60-90 | A common and effective catalyst system for aryl fluorides. |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH or Toluene | 80-110 | 50-85 | Another versatile catalyst system. |
| [Pd(allyl)Cl]₂ | BrettPhos | LiHMDS | Tetrahydrofuran (THF) | 60-100 | 65-92 | Often effective for challenging substrates.[7] |
Experimental Protocols
Protocol 1: Oxidation using Pyridinium Chlorochromate (PCC)
-
To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) and Celite in anhydrous dichloromethane (DCM), add a solution of this compound (1.0 equivalent) in DCM at room temperature.[4]
-
Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude 2-fluoro-4-formylbenzonitrile.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Williamson Ether Synthesis using Sodium Hydride
-
To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.[6]
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Steglich Esterification using DCC and DMAP
-
To a solution of this compound (1.0 equivalent), the carboxylic acid (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents) in DCM.[2]
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath to precipitate the dicyclohexylurea (DCU) byproduct.
-
Filter off the DCU and wash the precipitate with cold DCM.
-
Wash the filtrate sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Protocol 4: Buchwald-Hartwig Amination
-
In a glovebox, charge an oven-dried Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., NaOtBu, 1.5 equivalents).
-
Add this compound (1.0 equivalent) and the amine (1.2 equivalents).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizations
References
- 1. jk-sci.com [jk-sci.com]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. sciencemadness.org [sciencemadness.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring 2-Fluoro-4-(hydroxymethyl)benzonitrile Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for monitoring reactions involving 2-Fluoro-4-(hydroxymethyl)benzonitrile. The following sections offer detailed analytical methods, troubleshooting for common issues, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for monitoring the progress of reactions involving this compound?
A1: The primary recommended methods are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is ideal for quantifying the consumption of starting materials and the formation of products and byproducts, offering high sensitivity and resolution.[1] NMR spectroscopy provides detailed structural information, which is invaluable for identifying intermediates and confirming the structure of the final product.[2]
Q2: I'm observing peak tailing in my HPLC chromatogram for this compound. What are the common causes and solutions?
A2: Peak tailing for polar aromatic compounds like this compound is often due to secondary interactions with the stationary phase.[3] Common causes and solutions include:
-
Silanol Interactions: Free silanol groups on the silica backbone of the column can interact with the polar functional groups of the analyte.
-
Solution: Add a small amount of an acidic modifier, such as 0.1% formic acid or phosphoric acid, to the mobile phase to suppress the ionization of these silanol groups. Using a modern, end-capped C18 column can also minimize these interactions.[3]
-
-
Mobile Phase pH: An inappropriate pH can lead to the ionization of the analyte, causing peak tailing.
-
Solution: Adjust the mobile phase pH to be at least two units away from the pKa of your analytes.[3]
-
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.
-
Solution: Dilute your sample and reinject.[3]
-
Q3: How can I improve the separation between my starting material, product, and potential impurities in my HPLC method?
A3: To improve separation (resolution), you can make the following adjustments:
-
Modify the Gradient: A shallower gradient (a slower increase in the organic solvent concentration) can improve the separation of peaks that are close together.[3]
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.[3]
-
Adjust the pH: Modifying the pH of the aqueous portion of the mobile phase can change the retention characteristics of ionizable compounds.[3]
-
Consider a Different Column: If mobile phase modifications are not effective, a column with a different stationary phase, such as a phenyl-hexyl or a fluorinated phase, may provide the necessary selectivity.[3]
Q4: How can I confirm the identity of the peaks in my chromatogram?
A4: The most reliable method for peak identification is to inject pure standards of your starting material and the expected product, this compound, separately.[3] Any other peaks that appear in the chromatogram of the reaction mixture are likely impurities or byproducts.[3] If standards for suspected impurities are not available, techniques like HPLC-MS (Mass Spectrometry) can be used to obtain mass information and help in their identification.[3]
Q5: Can I use NMR to monitor the reaction in real-time?
A5: Yes, in-situ or online NMR spectroscopy is a powerful technique for real-time reaction monitoring.[4] It allows for the direct observation of the disappearance of reactant signals and the appearance of product signals, providing kinetic and mechanistic insights.[2][5] Flow NMR setups can also be used where the reaction mixture is continuously passed through the NMR spectrometer.[4]
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Potential Cause | Solution |
| High Backpressure | Blockage in the system (e.g., guard column, column frit, tubing). | Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. Replace the blocked component.[3] |
| No Peaks Detected | No injection occurred or a leak in the injection port or column connection. | Verify autosampler function and check for leaks with an electronic leak detector.[6] |
| Poor Sensitivity | Low analyte concentration, incorrect detector wavelength, or contaminated detector cell. | Increase sample concentration if possible, ensure the detector wavelength is set to the absorbance maximum of the analyte, and clean the detector cell according to the manufacturer's instructions.[6] |
| Inconsistent Retention Times | Fluctuations in mobile phase composition, leaks in the HPLC system, or temperature variations. | Ensure proper mixing and degassing of the mobile phase, check for system leaks, and use a column oven to maintain a constant temperature.[6] |
NMR Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Signal-to-Noise | Low sample concentration or insufficient number of scans. | Increase the concentration of the NMR sample if possible, and increase the number of scans acquired. |
| Distorted Spectral Lineshapes | Sample inhomogeneity or magnetic field non-homogeneity. | Ensure the sample is fully dissolved and homogenous. Re-shim the spectrometer before acquiring data.[2] |
| Difficulty Identifying Intermediate Species | Intermediates are short-lived or at very low concentrations. | Use advanced 2D NMR techniques like UF-HMBC or UF-HSQC which can provide structural information on transient species.[5] |
Experimental Protocols
HPLC Method for Reaction Monitoring
This is a general guideline and may need optimization for specific reaction conditions.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (or a more suitable wavelength determined by UV-Vis scan).
-
Injection Volume: 10 µL.
Gradient Elution Program:
| Time (minutes) | % Mobile Phase B |
| 0.0 | 20 |
| 15.0 | 80 |
| 17.0 | 80 |
| 17.1 | 20 |
| 20.0 | 20 |
Sample Preparation Protocol:
-
Quench Reaction: At your desired time point, take a small aliquot (e.g., 100 µL) of the reaction mixture.[3]
-
Dilute: Quench the reaction by diluting the aliquot in a known volume (e.g., 900 µL) of a suitable sample diluent (e.g., 50:50 Acetonitrile:Water). This stops the reaction and prepares the sample for analysis.[1][3]
-
Filter: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[1][3]
-
Inject: Inject the filtered sample into the HPLC system.[3]
NMR Sample Preparation for Reaction Monitoring
-
At a specific time point, carefully take an aliquot from the reaction mixture.
-
Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Remove the reaction solvent under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) suitable for NMR analysis.
-
Transfer the solution to an NMR tube for analysis.
Visualizations
References
Validation & Comparative
A Comparative Guide to 2-Fluoro-4-(hydroxymethyl)benzonitrile and 3-Fluoro-4-(hydroxymethyl)benzonitrile for Researchers and Drug Development Professionals
An In-depth Analysis of Positional Isomers in Medicinal Chemistry and Materials Science
In the landscape of pharmaceutical intermediates and functional materials, the nuanced differences between positional isomers can significantly impact biological activity, chemical reactivity, and material properties. This guide provides a comprehensive comparison of two such isomers: 2-Fluoro-4-(hydroxymethyl)benzonitrile and 3-Fluoro-4-(hydroxymethyl)benzonitrile. Both are valuable building blocks, but the strategic placement of the fluorine atom on the benzene ring introduces distinct electronic and steric effects, influencing their application in drug design and materials science.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physicochemical properties of the two isomers is presented below. While both share the same molecular formula and weight, their structural differences lead to variations in properties such as melting point and density.
| Property | This compound | 3-Fluoro-4-(hydroxymethyl)benzonitrile |
| CAS Number | 222978-02-1 | 219873-06-0[1] |
| Molecular Formula | C₈H₆FNO | C₈H₆FNO[1] |
| Molecular Weight | 151.14 g/mol [2] | 151.14 g/mol [3] |
| Appearance | Light yellow to white solid[2][4] | Solid[3] |
| Melting Point | 66-68 °C[4] | 63-68 °C[3] |
| Density | Not available | 1.27 g/mL at 25 °C[3] |
| Solubility | Soluble in methanol and dichloromethane[2] | Limited solubility in water is expected.[5] |
Synthesis and Reactivity
The synthetic routes to these isomers often start from commercially available fluorinated toluenes or benzonitriles. The choice of starting material and synthetic strategy is dictated by the desired substitution pattern.
Synthesis of this compound
A common synthetic approach involves the ozonolysis of 2-fluoro-4-vinylbenzonitrile followed by reduction.[2]
Experimental Protocol: Synthesis of this compound via Ozonolysis [2]
-
Ozonolysis: A solution of 2-fluoro-4-vinylbenzonitrile (1.3 g, 8.8 mmol) in a mixture of CH₂Cl₂ and methanol (5 mL) is cooled to -78°C. Ozone (29 g/m³) is bubbled through the solution at a flow rate of 50 L/h for 30 minutes.
-
Quenching: Argon is passed through the reaction mixture to remove excess ozone.
-
Reduction: Sodium borohydride (0.67 g, 0.018 mol) is added to the mixture. The cooling bath is removed, and the reaction is stirred at room temperature for 1 hour.
-
Work-up: The solvent is removed by evaporation. 2M HCl solution is added, and the mixture is extracted twice with ether.
-
Purification: The combined organic phases are dried over anhydrous Na₂SO₄, and the solvent is evaporated. The crude product is purified by crystallization to yield this compound.
Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile
The synthesis of the 3-fluoro isomer can be achieved through various multi-step sequences, often involving the functionalization of a pre-existing fluorinated benzene ring. One patented method involves a condensation reaction followed by decarbonylation.[6]
Conceptual Synthetic Pathway
Caption: High-level comparison of synthetic strategies.
Biological Activity and Applications in Drug Discovery
While direct comparative biological data for these two specific isomers is limited in publicly available literature, the positioning of the fluorine atom is known to have a profound effect on the biological activity of small molecules. Fluorine's high electronegativity can alter the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.
Both isomers serve as key intermediates in the synthesis of more complex biologically active molecules. Their utility lies in the ability to introduce a fluorinated hydroxymethyl benzonitrile moiety, a common scaffold in medicinal chemistry. The hydroxymethyl group can be further functionalized, for instance, by oxidation to an aldehyde or carboxylic acid, or by etherification, to generate a diverse library of compounds for screening.
Logical Workflow for Isomer Selection in Drug Discovery
Caption: Workflow for evaluating positional isomers in drug discovery.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the characterization of these isomers. The position of the fluorine atom will significantly influence the chemical shifts of the aromatic protons and carbons in ¹H and ¹³C NMR spectra, respectively. ¹⁹F NMR will show a single resonance for each isomer at a characteristic chemical shift.
Safety and Handling
Based on available safety data, both isomers should be handled with care in a laboratory setting.
-
3-Fluoro-4-(hydroxymethyl)benzonitrile: May cause serious eye damage.[7]
-
This compound: No specific GHS pictograms are readily available, but standard laboratory precautions for handling fine chemicals should be observed.
It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed handling and safety information.
Conclusion
This compound and 3-Fluoro-4-(hydroxymethyl)benzonitrile are valuable and versatile building blocks in chemical synthesis. The choice between these two positional isomers will depend on the specific requirements of the target molecule, whether for optimizing biological activity in a drug discovery program or for fine-tuning the electronic properties of a functional material. While their physical properties are similar, the electronic and steric differences imparted by the position of the fluorine atom are key considerations for their application. Further research directly comparing the reactivity and biological profiles of these isomers would be highly beneficial to the scientific community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound CAS#: 222978-02-1 [chemicalbook.com]
- 3. 3-フルオロ-4-(ヒドロキシメチル)ベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-(TRIFLUOROMETHOXY)BENZONITRILE(52771-22-9) 1H NMR [m.chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents [patents.google.com]
- 7. 3-Fluoro-4-hydroxymethylbenzonitrile | C8H6FNO | CID 11480543 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Fluorobenzonitrile Isomers
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of fluorine atoms and nitrile groups on an aromatic ring significantly influences the molecule's chemical reactivity and physicochemical properties. This makes fluorobenzonitrile isomers—2-fluorobenzonitrile, 3-fluorobenzonitrile, and 4-fluorobenzonitrile—valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Understanding the distinct reactivity of each isomer is crucial for designing efficient synthetic routes and developing novel molecular entities. This guide provides an objective comparison of the reactivity of these isomers in key chemical transformations, supported by available experimental data and established principles of physical organic chemistry.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing aromatic rings, particularly those bearing electron-withdrawing groups. In the case of fluorobenzonitriles, the fluorine atom typically serves as the leaving group. The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the primary determinant of the reaction rate.
The reactivity of the fluorobenzonitrile isomers in SNAr reactions is profoundly influenced by the position of the strongly electron-withdrawing nitrile group (-CN) relative to the fluorine atom. The nitrile group can stabilize the negative charge of the Meisenheimer complex through resonance when it is in the ortho or para position to the site of nucleophilic attack. This stabilization is not possible when the nitrile group is in the meta position.
Consequently, the expected order of reactivity for the fluorobenzonitrile isomers in SNAr is:
4-Fluorobenzonitrile > 2-Fluorobenzonitrile >> 3-Fluorobenzonitrile
-
4-Fluorobenzonitrile (para-isomer): The nitrile group is in the para position, allowing for effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate. This leads to the highest reactivity among the three isomers.
-
2-Fluorobenzonitrile (ortho-isomer): The nitrile group is in the ortho position, which also allows for resonance stabilization of the intermediate. However, steric hindrance from the adjacent nitrile group can slightly impede the approach of the nucleophile compared to the para isomer, potentially leading to a slightly lower reaction rate.
-
3-Fluorobenzonitrile (meta-isomer): The nitrile group is in the meta position. In this configuration, the resonance-stabilizing effect of the nitrile group cannot be exerted on the negative charge of the Meisenheimer intermediate. Therefore, 3-fluorobenzonitrile is significantly less reactive in SNAr reactions compared to its ortho and para counterparts.
General Experimental Protocol for Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the reaction of a fluorobenzonitrile isomer with a primary or secondary amine.
Materials:
-
Fluorobenzonitrile isomer (e.g., 4-fluorobenzonitrile)
-
Amine (e.g., piperidine or morpholine)
-
Aprotic polar solvent (e.g., Dimethyl Sulfoxide - DMSO, or N,N-Dimethylformamide - DMF)
-
Base (e.g., Potassium Carbonate - K₂CO₃)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the fluorobenzonitrile isomer (1.0 eq.), the amine (1.2 eq.), and the base (2.0 eq.).
-
Add the aprotic polar solvent to the flask.
-
Attach the condenser and heat the reaction mixture with stirring to the desired temperature (typically between 80-120 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Electrophilic Aromatic Substitution (SEAr)
Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The reactivity in SEAr is governed by the electron density of the aromatic ring. Electron-donating groups activate the ring, while electron-withdrawing groups deactivate it.
Both the fluorine atom and the nitrile group are deactivating towards SEAr.
-
Fluorine: Deactivating due to its strong inductive electron-withdrawing effect, but it is an ortho-, para- director due to its ability to donate electron density through resonance.
-
Nitrile group (-CN): Strongly deactivating and a meta- director due to both its inductive and resonance electron-withdrawing effects.
The presence of two deactivating groups makes all fluorobenzonitrile isomers significantly less reactive than benzene in SEAr. The regioselectivity of the substitution is determined by the interplay of the directing effects of the two substituents.
-
2-Fluorobenzonitrile: The fluorine is an ortho-, para- director, and the nitrile is a meta- director. The positions para to fluorine (position 5) and meta to the nitrile (position 5) are the same. Therefore, substitution is most likely to occur at position 5.
-
3-Fluorobenzonitrile: The fluorine is an ortho-, para- director (directing to positions 2, 4, and 6), and the nitrile is a meta- director (directing to positions 5). The directing effects are conflicting, which can lead to a mixture of products.
-
4-Fluorobenzonitrile: The fluorine is an ortho-, para- director (directing to positions 2 and 3), and the nitrile is a meta- director (directing to position 3). Both groups direct to position 3, making it the most likely site of electrophilic attack.
Direct experimental data comparing the rates of SEAr for the three isomers is scarce due to their low reactivity.
General Experimental Protocol for Nitration (an SEAr reaction)
This protocol provides a general method for the nitration of a deactivated aromatic ring.
Materials:
-
Fluorobenzonitrile isomer
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid in an ice bath with stirring.
-
Slowly add the fluorobenzonitrile isomer to the cold sulfuric acid.
-
In a separate flask, prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (the nitrating mixture) and cool it in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the solution of the fluorobenzonitrile isomer, ensuring the temperature remains low (typically below 10-15 °C).
-
After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitor by TLC or HPLC).
-
Carefully pour the reaction mixture over crushed ice to quench the reaction.
-
Collect the precipitated product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.
-
The crude product can be further purified by recrystallization.
Caption: General mechanism of Electrophilic Aromatic Substitution (SEAr).
Oxidative Addition: C-CN Bond Activation
The reactivity of the C-CN bond in fluorobenzonitrile isomers has been investigated in oxidative addition reactions with transition metal complexes. A study on the reaction with a zerovalent nickel complex, [Ni(dippe)(μ-H)]₂, provides quantitative comparative data on the reactivity of the isomers.[1] The reaction involves the initial formation of an η²-nitrile complex, which then converts to the C-CN bond activation product.
The conditions required to achieve significant conversion to the C-CN bond activation product vary for each isomer, indicating different reaction rates.
| Isomer | Reaction Conditions | Approximate Conversion | Reference |
| 2-Fluorobenzonitrile | 74 °C for 1 day | High conversion | [1] |
| 3-Fluorobenzonitrile | 43.7 °C for 5 days | ~95% | [1] |
| 4-Fluorobenzonitrile | 70 °C for several days | ~85% | [1] |
These results suggest a reactivity order of 3-Fluorobenzonitrile > 2-Fluorobenzonitrile > 4-Fluorobenzonitrile for this specific C-CN bond activation reaction with the nickel complex. This contrasts with the expected reactivity in SNAr and highlights that the relative reactivity of isomers is highly dependent on the reaction type and mechanism.
Experimental Workflow for C-CN Bond Activation
The following diagram illustrates the general workflow for the C-CN bond activation experiment described in the literature.[1]
Caption: Experimental workflow for C-CN bond activation.
Conclusion
The reactivity of fluorobenzonitrile isomers is a nuanced subject, with each isomer displaying unique characteristics depending on the reaction type. For Nucleophilic Aromatic Substitution , the para- and ortho-isomers are significantly more reactive than the meta-isomer due to the resonance stabilization of the Meisenheimer intermediate by the nitrile group. Conversely, all isomers are deactivated towards Electrophilic Aromatic Substitution , and the regioselectivity is dictated by the complex interplay of the directing effects of the fluorine and nitrile substituents. In the specific case of C-CN bond activation by a nickel complex, the 3-fluorobenzonitrile isomer was found to be the most reactive. This guide provides a foundational understanding of these reactivity patterns, which is essential for the effective utilization of fluorobenzonitrile isomers in chemical synthesis and drug discovery.
References
Unveiling the Therapeutic Potential: A Comparative Analysis of 2-Fluoro-4-(hydroxymethyl)benzonitrile Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with enhanced biological activity is perpetual. This guide provides a comprehensive comparison of the biological activities of compounds derived from or structurally related to 2-Fluoro-4-(hydroxymethyl)benzonitrile. We delve into their potential as both enzyme inhibitors and anticancer agents, presenting supporting experimental data, detailed protocols, and visual representations of relevant biological pathways.
The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The 2-fluoro-4-(substituted methyl)benzonitrile scaffold has emerged as a promising starting point for the development of potent and selective therapeutic agents. This guide will objectively compare the performance of derivatives against alternative compounds, providing a clear perspective on their potential.
I. Enzyme Inhibition: Targeting Dipeptidyl Peptidase-4 (DPP-4)
A series of quinazolinone derivatives incorporating a methyl-benzonitrile moiety has been investigated for their inhibitory activity against Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis and a validated target for the treatment of type 2 diabetes. A fluorinated derivative within this series demonstrated significant potency.
Comparative Inhibitory Activity against DPP-4
The following table summarizes the in vitro DPP-4 inhibitory activity of synthesized benzonitrile-containing quinazolinone derivatives compared to the well-established DPP-4 inhibitor, Sitagliptin.
| Compound ID | Structure | DPP-4 IC50 (µM)[1][2] |
| 5a | 2-({2-[(Dimethylamino)methyl]quinazolin-4-on-3-yl}methyl)benzonitrile | 4.3215 |
| 5b | 2-({2-[(Diethylamino)methyl]quinazolin-4-on-3-yl}methyl)benzonitrile | 6.7805 |
| 5c | 2-({2-[(Dipropylamino)methyl]quinazolin-4-on-3-yl}methyl)benzonitrile | 5.1023 |
| 5d | 2-({2-[(Morpholino)methyl]quinazolin-4-on-3-yl}methyl)benzonitrile | 1.4621 |
| 5e | 2-({2-[(Piperidin-1-yl)methyl]quinazolin-4-on-3-yl}methyl)benzonitrile | 2.5678 |
| 5f | 2-({2-[(4-Methylpiperazin-1-yl)methyl]quinazolin-4-on-3-yl}methyl)benzonitrile | 3.8974 |
| Sitagliptin | (Reference Drug) | 0.0236 |
Note: While not directly derived from this compound, these compounds feature a related benzonitrile scaffold and highlight the impact of substitution on inhibitory activity.
Experimental Protocol: In Vitro DPP-4 Inhibitory Assay
The inhibitory activity of the compounds against DPP-4 was determined using a commercially available DPP-4 inhibitor screening kit. The assay measures the fluorescence generated by the cleavage of a fluorogenic substrate by the DPP-4 enzyme.
-
Reagent Preparation: All reagents, including the DPP-4 enzyme, substrate (H-Gly-Pro-AMC), and assay buffer, were prepared according to the manufacturer's instructions.
-
Compound Dilution: Test compounds and the reference drug, Sitagliptin, were dissolved in DMSO to prepare stock solutions, which were then serially diluted with assay buffer to achieve a range of final concentrations.
-
Assay Procedure:
-
In a 96-well plate, 50 µL of the diluted test compound or reference drug was added to each well.
-
50 µL of the DPP-4 enzyme solution was then added to each well, and the plate was incubated for 10 minutes at 37°C.
-
The enzymatic reaction was initiated by adding 50 µL of the substrate solution to each well.
-
The fluorescence intensity was measured every minute for 30 minutes using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
-
Data Analysis: The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Signaling Pathway
Caption: Inhibition of DPP-4 by benzonitrile derivatives prevents the degradation of GLP-1, leading to enhanced insulin release.
II. Anticancer Activity: Microtubule Destabilization
A series of 4'-fluoro-substituted benzotriazole-acrylonitrile derivatives have been synthesized and evaluated for their antiproliferative activity. These compounds act as microtubule-destabilizing agents, a mechanism shared by several clinically successful anticancer drugs.
Comparative Antiproliferative Activity
The following table summarizes the growth inhibition (GI50) values for selected benzotriazole-acrylonitrile derivatives against a panel of human cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | GI50 (nM)[3] |
| 5 | 2-(4-Fluoro-1H-benzo[d][1][3][4]triazol-1-yl)-3-(4-methoxyphenyl)acrylonitrile | HeLa (Cervical Cancer) | 8.9 |
| MCF-7 (Breast Cancer) | 12.3 | ||
| A375 (Melanoma) | 15.6 | ||
| 7 | 2-(4-Fluoro-1H-benzo[d][1][3][4]triazol-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile | HeLa (Cervical Cancer) | 5.2 |
| MCF-7 (Breast Cancer) | 7.8 | ||
| A375 (Melanoma) | 9.1 | ||
| Doxorubicin | (Reference Drug) | HeLa (Cervical Cancer) | 25.1 |
| MCF-7 (Breast Cancer) | 43.5 | ||
| A375 (Melanoma) | 31.8 |
Note: These compounds, while not direct derivatives of this compound, contain a fluorinated aromatic ring and a nitrile group, making them relevant for comparison.
Experimental Protocol: MTT Antiproliferative Assay
The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (HeLa, MCF-7, A375) were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells were treated with various concentrations of the test compounds or Doxorubicin (dissolved in DMSO and diluted with media) for 48 hours.
-
MTT Assay:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell growth inhibition was calculated relative to untreated control cells. The GI50 value, the concentration required to inhibit cell growth by 50%, was determined from dose-response curves.
Experimental Workflow
Caption: Workflow for determining the antiproliferative activity of compounds using the MTT assay.
Proposed Mechanism of Action
References
- 1. brieflands.com [brieflands.com]
- 2. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Navigating the Structure-Activity Landscape of Benzonitrile Derivatives as HIF Prolyl Hydroxylase Inhibitors
A comparative analysis of 4-(aminomethyl)-3-methylbenzonitrile and its analogs reveals key structural determinants for inhibitory potency against Hypoxia-Inducible Factor (HIF) prolyl hydroxylase, an enzyme implicated in cellular oxygen sensing pathways. This guide synthesizes the available data to provide researchers, scientists, and drug development professionals with a clear overview of the structure-activity relationships (SAR) within this chemical class, supported by experimental data and protocols.
Comparative Biological Activity
The inhibitory potency of 4-(aminomethyl)-3-methylbenzonitrile and its analogs was assessed against HIF prolyl hydroxylase domain 2 (PHD2), a key isoform of the enzyme. Additionally, the cytotoxic effects of these compounds were evaluated in human cancer cell lines to determine their therapeutic window.
| Compound ID | Structure | PHD2 IC₅₀ (µM) [a] | HeLa CC₅₀ (µM) [b] |
| C1 | 4-(Aminomethyl)-3-methylbenzonitrile | 1.2 ± 0.2 | > 50 |
| C2 | 4-(Aminomethyl)benzonitrile | 3.5 ± 0.5 | > 50 |
| C3 | 4-(Hydroxymethyl)-3-methylbenzonitrile | 15.8 ± 2.1 | > 50 |
| C4 | 3-Methyl-4-(methylaminomethyl)benzonitrile | 0.8 ± 0.1 | 42.3 ± 4.5 |
[a] IC₅₀ represents the concentration required for 50% inhibition of PHD2 enzyme activity. Data are presented as mean ± standard deviation. [b] CC₅₀ represents the concentration required to reduce cell viability by 50% after 72 hours of exposure. Data are presented as mean ± standard deviation.
Structure-Activity Relationship Insights
The screening results provide initial yet crucial insights into the structure-activity relationship of this class of benzonitrile derivatives as HIF prolyl hydroxylase inhibitors.
-
Impact of the 3-Methyl Group: The presence of a methyl group at the 3-position of the benzonitrile ring (Compound C1 ) resulted in an almost threefold increase in potency against PHD2 compared to the unsubstituted parent compound (Compound C2 ).[1] This suggests that the methyl group may engage in a favorable hydrophobic interaction within the enzyme's active site.
-
Essentiality of the Aminomethyl Group: Replacement of the aminomethyl group with a hydroxymethyl group (Compound C3 ) led to a significant decrease in inhibitory activity. This indicates that the basic amino group is a critical pharmacophoric element, likely involved in a key salt bridge or hydrogen bonding interaction with the enzyme.
-
N-Methylation of the Aminomethyl Sidechain: The introduction of a methyl group on the nitrogen of the aminomethyl sidechain (Compound C4 ) resulted in a modest enhancement of potency compared to the primary amine (C1 ). This modification may subtly alter the basicity or conformational preference of the sidechain, leading to improved binding.
It is noteworthy that the active compounds demonstrated a favorable therapeutic window, with enzymatic inhibition occurring at concentrations significantly lower than those inducing cytotoxicity.[1]
Experimental Protocols
HIF Prolyl Hydroxylase (PHD2) Inhibition Assay
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of PHD2.
-
Reagents and Materials:
-
Recombinant human PHD2 enzyme
-
HIF-1α peptide substrate
-
α-ketoglutarate
-
Ascorbate
-
Fe(II)
-
Assay buffer (e.g., Tris-based buffer at physiological pH)
-
Detection reagent (e.g., time-resolved fluorescence resonance energy transfer [TR-FRET] or luminescence-based)
-
Test compounds dissolved in DMSO
-
-
Procedure:
-
A solution of the PHD2 enzyme, HIF-1α peptide substrate, and ascorbate/Fe(II) in assay buffer is prepared.
-
The test compounds are serially diluted and added to the wells of a microplate.
-
The enzymatic reaction is initiated by the addition of α-ketoglutarate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature or 37°C).
-
The reaction is stopped, and the detection reagent is added.
-
The signal is measured using a plate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated relative to a vehicle control (DMSO).
-
IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Viability (Cytotoxicity) Assay
This cell-based assay determines the concentration at which a compound reduces the viability of a cell population by 50%.
-
Reagents and Materials:
-
HeLa human cervical cancer cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Resazurin-based reagent (e.g., alamarBlue) or MTT
-
Test compounds dissolved in DMSO
-
-
Procedure:
-
HeLa cells are seeded into 96-well plates and allowed to adhere overnight.
-
The test compounds are serially diluted and added to the cells.
-
The cells are incubated with the compounds for 72 hours.
-
The resazurin-based reagent is added to each well, and the plates are incubated for a further 2-4 hours.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage relative to the vehicle-treated control.
-
CC₅₀ values are calculated from the dose-response curves.
-
Visualizing Structure-Activity Relationships and Experimental Workflow
To better illustrate the relationships and processes described, the following diagrams are provided.
Caption: Impact of structural modifications on PHD2 inhibitory potency.
References
comparative analysis of synthetic routes to fluorinated benzonitriles
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into aromatic nitriles can significantly influence the physicochemical and biological properties of molecules, making fluorinated benzonitriles valuable building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials. The selection of an appropriate synthetic strategy is paramount for efficient and scalable production. This guide provides a comparative analysis of three prominent synthetic routes to fluorinated benzonitriles: the Sandmeyer reaction, nucleophilic aromatic substitution (SAr), and transition metal-catalyzed cyanation.
Sandmeyer Reaction
The Sandmeyer reaction is a well-established method for the conversion of an aromatic amine to a nitrile via a diazonium salt intermediate. This two-step process first involves the diazotization of a fluorinated aniline, followed by reaction with a cyanide salt, typically in the presence of a copper(I) catalyst.[1][2] While a versatile and long-standing method, yields can be variable depending on the stability of the diazonium intermediate and the reaction conditions.[2]
Data Presentation: Sandmeyer Reaction
| Starting Material | Product | Reagents | Solvent | Temperature (°C) | Yield (%) |
| 4-Fluoroaniline | 4-Fluorobenzonitrile | 1. NaNO₂, H₂SO₄2. CuCN, KCN | Water/Toluene | 0-5 (diazotization), then heat | ~60-70 (estimated typical) |
| 2-Fluoroaniline | 2-Fluorobenzonitrile | 1. NaNO₂, HCl2. CuCN, NaCN | Water | 0-5 (diazotization), then 60-70 | ~50-65 (estimated typical) |
| 4-Bromo-2-fluoroaniline | 4-Bromo-2-fluorobenzonitrile | 1. t-BuONO, HBF₄2. CuCN | Acetonitrile | Room Temperature | Moderate to Good (specific yield not cited) |
Experimental Protocol: Synthesis of 4-Fluorobenzonitrile from 4-Fluoroaniline (Representative Protocol)
Step 1: Diazotization. In a round-bottom flask, 4-fluoroaniline (1.11 g, 10 mmol) is dissolved in a mixture of concentrated sulfuric acid (2.5 mL) and water (10 mL). The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (0.76 g, 11 mmol) in a minimal amount of cold water is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
Step 2: Cyanation. In a separate flask, a solution of copper(I) cyanide (1.35 g, 15 mmol) and potassium cyanide (1.95 g, 30 mmol) in water (15 mL) is prepared and cooled to 0 °C. The cold diazonium salt solution is slowly added to the cyanide solution with vigorous stirring. The reaction mixture is then gently warmed to 50-60 °C and held at this temperature for 1 hour, during which nitrogen evolution is observed. After cooling to room temperature, the mixture is extracted with toluene. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by distillation or column chromatography to afford 4-fluorobenzonitrile.
Caption: Workflow for the Sandmeyer Reaction.
Nucleophilic Aromatic Substitution (SAr)
Nucleophilic aromatic substitution is a powerful method for the synthesis of fluorinated benzonitriles, proceeding through two primary strategies: halogen exchange and fluorodenitration.
Halogen Exchange: This approach involves the displacement of a halogen atom (typically chlorine) on a benzonitrile with fluoride. The reaction is driven by the high nucleophilicity of the fluoride ion and is often carried out at elevated temperatures in a polar aprotic solvent.[3][4][5] The use of phase-transfer catalysts can sometimes improve reaction rates and yields.[4]
Fluorodenitration: In this variation, a nitro group is displaced by a fluoride ion. This method is particularly effective for the synthesis of 2-fluorobenzonitrile from 2-nitrobenzonitrile, where the nitro group activates the ring towards nucleophilic attack.[6][7] The use of specific fluoride sources like tetramethylammonium fluoride (TMAF) can lead to near-quantitative yields under mild conditions.[6]
Data Presentation: Nucleophilic Aromatic Substitution
| Starting Material | Product | Reagents | Solvent | Temperature (°C) | Yield (%) |
| 4-Chlorobenzonitrile | 4-Fluorobenzonitrile | KF | 1,3-Dimethyl-2-imidazolidone (DMI) | 280 | 89.5[3] |
| 3,4-Dichlorobenzonitrile | 3,4-Difluorobenzonitrile | KF, Ph₄PBr | 1,3-Dimethyl-2-imidazolidone (DMI) | Reflux | 61[5] |
| 2,6-Dichlorobenzonitrile | 2,6-Difluorobenzonitrile | KF, Quaternary Ammonium Catalyst | Melt (solvent-free) | 100 | 80[4] |
| 2-Nitrobenzonitrile | 2-Fluorobenzonitrile | Tetramethylammonium fluoride (TMAF) | Polar aprotic solvent | 25-50 | Near-quantitative[6] |
Experimental Protocol: Synthesis of 2,6-Difluorobenzonitrile via Halogen Exchange
In a 500 mL flask equipped with a mechanical stirrer and a distillation apparatus, 2,6-dichlorobenzonitrile (172.0 g, 1.0 mol) is melted. Potassium fluoride (127.8 g, 2.2 mol) and a quaternary ammonium phase-transfer catalyst (e.g., dimethyldi(ethoxypolyoxypropyl)ammonium chloride, 25.0 g, 0.05 mol) are added to the molten starting material at 100 °C.[4] The reaction mixture is heated to 120-170 °C with vigorous stirring. The progress of the reaction can be monitored by gas chromatography. After completion (typically several hours), the product, 2,6-difluorobenzonitrile, is isolated by vacuum distillation directly from the reaction mixture. The isolated yield is approximately 80%.[4]
Caption: Workflow for Halogen Exchange SAr.
Caption: Workflow for Fluorodenitration SAr.
Transition Metal-Catalyzed Cyanation
Modern synthetic chemistry offers powerful tools for the formation of carbon-cyanide bonds through transition metal catalysis, with palladium and nickel being the most prominent metals. These methods typically involve the cross-coupling of a fluorinated aryl halide (or triflate) with a cyanide source.
Palladium-Catalyzed Cyanation: Palladium-based catalysts are widely used for the cyanation of aryl halides.[8][9] Various catalyst systems, often employing phosphine ligands, have been developed to achieve high yields and functional group tolerance under relatively mild conditions.[8] Non-toxic cyanide sources like potassium hexacyanoferrate(II) are often preferred for safety and ease of handling.[8]
Nickel-Catalyzed Cyanation: Nickel catalysis has emerged as a more sustainable and cost-effective alternative to palladium.[10][11] Nickel catalysts can effectively promote the cyanation of a broad range of aryl halides, including the more challenging aryl chlorides.[11] Recent advancements have also demonstrated the use of non-metal or organic cyanide sources.[11]
Data Presentation: Transition Metal-Catalyzed Cyanation
| Starting Material | Product | Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Yield (%) |
| 2,6-Difluorobromobenzene | 2,6-Difluorobenzonitrile | Pd(OAc)₂, Na₂CO₃ | K₄[Fe(CN)₆]·3H₂O | N,N-Dimethylacetamide | 120 | Good (specific yield not cited)[12] |
| 4-Bromo-2-fluorotoluene | 4-Cyano-2-fluorotoluene | Pd₂(dba)₃, dppf | Zn(CN)₂ | N,N-Dimethylformamide | 80 | 95 |
| 4-Fluoro-1-bromobenzene | 4-Fluorobenzonitrile | NiCl₂(dppf) | Zn(CN)₂ | N,N-Dimethylacetamide | 80 | 85 |
| 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)benzonitrile | NiCl₂·6H₂O, dppf | Zn(CN)₂ | N,N-Dimethylacetamide | 100 | 92 |
Experimental Protocol: Palladium-Catalyzed Synthesis of 2,6-Difluorobenzonitrile
In an inert atmosphere glovebox, a reaction vessel is charged with 2,6-difluorobromobenzene (193 mg, 1.0 mmol), potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 211 mg, 0.5 mmol), palladium acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol), and sodium carbonate (106 mg, 1.0 mmol).[12] N,N-Dimethylacetamide (DMAc, 5 mL) is added, and the vessel is sealed. The reaction mixture is heated to 120 °C with stirring for 20-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 2,6-difluorobenzonitrile.[12]
Caption: Workflow for Metal-Catalyzed Cyanation.
Comparative Analysis and Conclusion
| Synthetic Route | Advantages | Disadvantages | Best Suited For |
| Sandmeyer Reaction | - Readily available starting materials (anilines)- Well-established classical method | - Often moderate and variable yields- Diazonium salts can be unstable- Use of toxic cyanide salts | - Cases where the corresponding fluorinated aniline is readily accessible and other methods are not suitable. |
| Nucleophilic Aromatic Substitution (SAr) | - High yields, especially for activated substrates- Can be performed on a large scale- Milder conditions possible for fluorodenitration | - Requires specific substitution patterns (electron-withdrawing groups)- Halogen exchange often requires high temperatures | - Synthesis of specific isomers where the precursor (chloro- or nitro-benzonitrile) is commercially available and appropriately activated. |
| Transition Metal-Catalyzed Cyanation | - Broad substrate scope- High yields and functional group tolerance- Milder reaction conditions compared to some SAr methods- Use of less toxic cyanide sources possible | - Cost of catalysts and ligands- Potential for metal contamination in the final product- Requires inert atmosphere techniques | - A wide range of fluorinated benzonitriles from the corresponding aryl halides, especially for complex molecules and late-stage functionalization. |
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 5. audreyli.com [audreyli.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile - Google Patents [patents.google.com]
A Comparative Guide to the Validation of Analytical Methods for 2-Fluoro-4-(hydroxymethyl)benzonitrile
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides a comparative overview of principal analytical methods for the quantification and quality control of 2-Fluoro-4-(hydroxymethyl)benzonitrile, a key intermediate in pharmaceutical synthesis. The comparison focuses on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), with a supplementary discussion on UV-Vis Spectrophotometry.
The validation parameters discussed are aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the methods are fit for their intended purpose.[1][2][3]
Analytical Method Validation Workflow
The process of validating an analytical method is a systematic undertaking to ensure reliability, accuracy, and precision. It follows a structured workflow from initial development to final implementation for routine analysis.
Caption: General workflow for analytical method validation.
High-Performance Liquid Chromatography (HPLC)
HPLC is the premier technique for the analysis of non-volatile and thermally sensitive compounds like this compound, making it ideal for purity assessment and quantification in drug substances and products.[4]
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and 0.1% Formic Acid in Water (Solvent B).
-
Gradient Program:
-
0-2 min: 10% A
-
2-10 min: 10% to 90% A
-
10-12 min: 90% A
-
12-13 min: 90% to 10% A
-
13-15 min: 10% A (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (Aromatic compounds typically absorb in this UV range).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase (50:50 Acetonitrile:Water) to a target concentration of 100 µg/mL.
Data Presentation: HPLC Validation Summary
The following table summarizes representative acceptance criteria and hypothetical performance data for the HPLC method validation. The validation range for an assay is typically 80-120% of the target concentration.[5][6]
| Validation Parameter | Acceptance Criteria | Hypothetical Performance Data |
| Specificity | No interference at the analyte's retention time from blank or placebo. Peak purity > 0.99. | No interferences observed. Peak purity index of 0.9998. |
| Linearity (Range) | Correlation Coefficient (r²) ≥ 0.995 over 80-120 µg/mL. | r² = 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% recovery.[7] | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate (Inter-day): RSD ≤ 2.0%.[5][8] | Repeatability: 0.85%. Intermediate: 1.20% |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) Ratio ≥ 3:1. | 0.1 µg/mL (S/N = 3.5) |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) Ratio ≥ 10:1; with acceptable precision (RSD ≤ 10%).[7] | 0.3 µg/mL (S/N = 11.2, RSD = 4.5%) |
| Robustness | % RSD < 5% after deliberate small changes in method parameters (flow rate ±0.1, pH ±0.2).[9] | All tested variations resulted in RSD < 3.5%. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, particularly for identifying and quantifying volatile impurities. While the target analyte has a hydroxyl group that may require derivatization to improve volatility and peak shape, this method offers high specificity and sensitivity.[4][10]
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole).
-
Column: DB-5ms (or equivalent) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 100°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Injector Temperature: 270°C (Split mode, 20:1 ratio).
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
MS Mode: Scan mode (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Sample Preparation: Dissolve the sample in Dichloromethane to a target concentration of 100 µg/mL. (Note: Derivatization with an agent like BSTFA may be required to improve peak shape).
Data Presentation: GC-MS Validation Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Performance Data |
| Specificity | No interfering peaks in the blank chromatogram. Mass spectrum matches reference. | No interferences. Spectral match > 95%. |
| Linearity (Range) | Correlation Coefficient (r²) ≥ 0.995 over 1-100 µg/mL. | r² = 0.9991 |
| Accuracy (% Recovery) | 95.0% - 105.0% recovery. | 97.8% - 103.5% |
| Precision (% RSD) | Repeatability: RSD ≤ 5.0%. Intermediate: RSD ≤ 5.0%. | Repeatability: 2.1%. Intermediate: 3.5% |
| Limit of Detection (LOD) | S/N Ratio ≥ 3:1 in SIM mode. | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | S/N Ratio ≥ 10:1; with acceptable precision (RSD ≤ 15%). | 0.15 µg/mL (RSD = 8.2%) |
| Robustness | % RSD < 10% after deliberate changes (oven ramp ±1°C/min, flow rate ±0.1 mL/min). | All tested variations resulted in RSD < 7.0%. |
UV-Vis Spectrophotometry
While not a separative technique, UV-Vis spectrophotometry can be a rapid and simple method for quantitative analysis if this compound is the sole absorbing species in a simple matrix. However, it lacks specificity and is not suitable for impurity profiling.[11] Most simple nitriles do not show strong absorption above 200 nm, but the benzonitrile structure allows for useful measurements.[12]
Comparative Summary
| Feature | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High (Separates from impurities) | Very High (Separation + Mass ID) | Low (Measures total absorbance) |
| Sensitivity | Good (ng level) | Excellent (pg level) | Moderate (µg level) |
| Application | Assay, Purity, Content Uniformity | Impurity ID, Residual Solvents | Simple Assay (no impurities) |
| Sample Volatility | Not required | Required | Not required |
| Complexity | Moderate | High | Low |
| Cost | Moderate | High | Low |
Pharmaceutical Analysis Workflow
The following diagram illustrates a typical workflow for analyzing a pharmaceutical sample for impurities, a key application for these validated methods.
Caption: Workflow for pharmaceutical sample analysis.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. biotech-spain.com [biotech-spain.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Impurities Analysis : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Performance Assessment of 2-Fluoro-4-(hydroxymethyl)benzonitrile in Material Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of 2-Fluoro-4-(hydroxymethyl)benzonitrile and its potential performance in material applications, particularly in Organic Light-Emitting Diodes (OLEDs) and liquid crystals. Due to a lack of specific experimental data for this compound in the public domain, this comparison is based on the known properties of its functional groups and performance data from structurally related benzonitrile derivatives.
Introduction to this compound
This compound is a small organic molecule featuring a benzonitrile core functionalized with a fluorine atom, a hydroxymethyl group, and a cyano group. These functional groups impart specific electronic and structural properties that suggest its potential utility in advanced materials. The electron-withdrawing nature of the fluorine and cyano groups can influence the electronic properties of materials, making them suitable for applications in electronics. The hydroxymethyl group offers a site for further chemical modification, allowing for the incorporation of this molecule into larger polymeric or liquid crystalline structures.
Potential Applications and Comparative Performance
The unique combination of functional groups in this compound makes it a candidate for two primary material applications: as a building block for Thermally Activated Delayed Fluorescence (TADF) emitters in OLEDs and as a component in liquid crystal mixtures.
Organic Light-Emitting Diodes (OLEDs)
Benzonitrile derivatives are known to be effective electron-accepting moieties in the design of TADF emitters for OLEDs. The cyano group, being a strong electron acceptor, facilitates the formation of donor-acceptor (D-A) structures that are crucial for achieving a small singlet-triplet energy splitting (ΔEST), a key requirement for efficient TADF.
Comparative Performance of Benzonitrile-Based TADF Emitters
To contextualize the potential performance of this compound, the following table summarizes the performance of several reported advanced benzonitrile-based TADF emitters. It is important to note that these are more complex molecules, but they provide a benchmark for the capabilities of the benzonitrile core.
| Emitter Codename | Donor Moiety | Acceptor Core | Max. External Quantum Efficiency (EQE) (%) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | Emission Color |
| BN-2 | Carbazole | Benzonitrile | 21.5 | - | - | Blue |
| 2tCz2CzBn | Carbazole | Benzonitrile | 21.6 | - | - | Blue |
| 4,4'-...bis(2-methylbenzonitrile) | Bicarbazole | 4-Fluoro-2-methylbenzonitrile | 10.8 | 34.5 | 29.9 | - |
| D6 | - | Diphenylsulfone | 19.5 | - | - | Sky-Blue |
Data compiled from multiple research articles.
While this compound itself is a simple molecule and unlikely to be a highly efficient TADF emitter on its own, its rigid structure and the presence of the electron-withdrawing fluorine and nitrile groups make it a promising building block. The hydroxymethyl group can be used to link it to suitable donor moieties to create novel D-A type TADF emitters.
Liquid Crystals
Fluorinated compounds are widely used in liquid crystal displays (LCDs) due to their unique properties, such as high thermal stability and distinct electro-optical responses. The fluorine atom in this compound can enhance the dielectric anisotropy of a liquid crystal mixture, a critical parameter for low-voltage display applications. The rigid benzonitrile core can contribute to the overall birefringence. The hydroxymethyl group allows for its incorporation into liquid crystal polymers or as a chiral dopant after further modification.
Comparative Properties of Liquid Crystal Components
The performance of a liquid crystal mixture is determined by several key parameters. The table below compares the typical properties of standard liquid crystal components with the expected contributions from a molecule like this compound.
| Property | Standard Nematic Liquid Crystal (e.g., 5CB) | Expected Contribution from a Fluorinated Benzonitrile |
| Dielectric Anisotropy (Δε) | Positive, moderate | Potentially high positive value |
| Birefringence (Δn) | Moderate to high | Moderate contribution |
| Viscosity | Low to moderate | Likely to increase viscosity |
| Thermal Stability | Good | Expected to be high |
The introduction of this compound into a liquid crystal mixture could potentially increase the dielectric anisotropy, leading to lower threshold voltages for switching.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of material performance. Below are generalized methodologies for key experiments relevant to the potential applications of this compound.
Synthesis of a Donor-Acceptor TADF Emitter
This protocol outlines a general synthetic route for creating a D-A type TADF emitter using this compound as the acceptor precursor.
Step 1: Modification of the Hydroxymethyl Group
The hydroxymethyl group is first converted to a more reactive group, such as a halide or a tosylate, to facilitate nucleophilic substitution.
-
Protocol: Dissolve this compound in a suitable solvent (e.g., dichloromethane). Add a halogenating agent (e.g., thionyl chloride) or p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine). Stir the reaction at room temperature until completion (monitored by TLC). Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.
Step 2: Buchwald-Hartwig or Ullmann Coupling
The modified acceptor is then coupled with a suitable electron-donating molecule (e.g., carbazole or phenoxazine).
-
Protocol: In an inert atmosphere, combine the modified this compound derivative, the donor molecule, a palladium or copper catalyst, a suitable ligand, and a base (e.g., sodium tert-butoxide or potassium carbonate) in an anhydrous solvent (e.g., toluene or DMF). Heat the reaction mixture at an elevated temperature for several hours. After completion, cool the reaction, filter off the solids, and purify the product by column chromatography.
Characterization of OLED Device Performance
This protocol describes the fabrication and testing of an OLED device incorporating a new TADF emitter.
-
Device Fabrication: OLEDs are fabricated on pre-cleaned indium tin oxide (ITO) coated glass substrates. A standard device architecture consists of successive layers of a hole injection layer (HIL), a hole transport layer (HTL), the emissive layer (EML), an electron transport layer (ETL), an electron injection layer (EIL), and a cathode (e.g., aluminum), all deposited by thermal evaporation under high vacuum. The EML consists of the TADF emitter doped into a suitable host material.
-
Performance Measurement: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer. The electroluminescence (EL) spectra are recorded with a spectroradiometer. The external quantum efficiency (EQE) is calculated from the luminance, current density, and EL spectrum.
Measurement of Liquid Crystal Properties
This protocol outlines the procedure for measuring the key parameters of a liquid crystal mixture.
-
Sample Preparation: A liquid crystal cell is constructed from two parallel glass plates coated with a transparent conductive layer (ITO) and an alignment layer. The cell is filled with the liquid crystal mixture containing a known concentration of the compound under investigation.
-
Dielectric Anisotropy Measurement: The capacitance of the liquid crystal cell is measured in the homeotropic (perpendicular to the electric field) and planar (parallel to the electric field) alignments using an LCR meter. The dielectric anisotropy (Δε) is the difference between the dielectric constants in the parallel and perpendicular directions.
-
Birefringence Measurement: The birefringence (Δn) is determined by measuring the phase retardation of polarized light passing through the liquid crystal cell using a polarizing optical microscope equipped with a Berek compensator or by spectroscopic ellipsometry.
Visualizations
Logical Workflow for TADF Emitter Synthesis and Evaluation
Caption: Workflow for synthesizing and evaluating a TADF emitter.
Signaling Pathway for TADF Mechanism
Caption: Energy level diagram illustrating the TADF mechanism.
Conclusion
While direct experimental evidence for the performance of this compound in material applications is currently limited in available literature, its chemical structure suggests significant potential. As a precursor for novel TADF emitters, its fluorinated benzonitrile core provides a solid foundation for creating efficient blue emitters. In the realm of liquid crystals, it offers a means to tune key electro-optical properties. The provided comparative data for related compounds and the detailed experimental protocols offer a framework for researchers to explore and unlock the full potential of this versatile molecule in next-generation materials. Further experimental investigation is warranted to quantify its specific contributions to material performance.
A Comparative Guide to Catalysts for the Synthesis of 2-Fluoro-4-(hydroxymethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Fluoro-4-(hydroxymethyl)benzonitrile, a key building block in medicinal chemistry, can be approached through various synthetic routes. The efficiency and selectivity of these routes are often dictated by the choice of catalyst for the key transformation steps. This guide provides an objective comparison of different catalytic systems for two primary synthetic pathways, supported by experimental data from the literature.
The two principal routes evaluated are:
-
Route A: Catalytic Reduction of 2-Fluoro-4-formylbenzonitrile. This pathway involves the selective reduction of a commercially available aldehyde precursor to the desired benzyl alcohol.
-
Route B: Catalytic Cyanation of a Halogenated Precursor. This approach entails the introduction of the nitrile group onto a benzyl alcohol scaffold, typically from an aryl halide.
This guide will compare catalysts for the key step in each route, presenting quantitative data in structured tables, providing detailed experimental protocols, and illustrating the synthetic workflows.
Figure 1: Proposed synthetic pathways for this compound.
Route A: Reduction of 2-Fluoro-4-formylbenzonitrile
The reduction of the aldehyde group in 2-Fluoro-4-formylbenzonitrile to a primary alcohol is a critical step. This transformation can be achieved using various catalytic systems, including transition metal catalysts for hydrogenation or transfer hydrogenation, as well as stoichiometric hydride reagents. The key challenge is to achieve high chemoselectivity, reducing the aldehyde without affecting the nitrile or fluoro substituents.
Comparison of Catalytic and Stoichiometric Systems for Aldehyde Reduction
The following table summarizes the performance of different systems for the reduction of aromatic aldehydes. While data for the specific reduction of 2-Fluoro-4-formylbenzonitrile is limited, the performance with substituted benzaldehydes provides a strong basis for comparison.
| Catalyst System | Substrate | Hydrogen Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ru/CMK-3 | 2-Fluorobenzaldehyde | H₂ (gas) | Ethanol | 80 | 0.25 | >99 | [1] |
| AgF-BrettPhos | 4-Fluorobenzaldehyde | Sodium Formate | H₂O / Air | 100 | 12 | 87 | [2] |
| Pd/MIL-101(Fe)-NH₂ | Benzaldehyde | TEA-HCOOH | Acetonitrile | RT | 24 | 77 | [3] |
| [Cr(CO)₆] | 3-Methylbenzaldehyde | i-PrOH | i-PrOH | 140 | 24 | ~80 | [4] |
| Sodium Borohydride | Aldehydes (general) | NaBH₄ | Methanol / Ethanol | 0 - RT | 0.5 - 2 | Typically >90 | [5][6][7] |
Note: Yields are for the specified substrates, which serve as models for 2-Fluoro-4-formylbenzonitrile.
Experimental Protocol: Reduction with Sodium Borohydride
Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones.[5][6] It is highly effective and generally does not reduce less reactive functional groups like nitriles or esters under standard conditions.[6]
Materials:
-
2-Fluoro-4-formylbenzonitrile
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve 2-Fluoro-4-formylbenzonitrile (1.0 eq) in methanol (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water.
-
Acidify the mixture to pH ~5-6 with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Route B: Catalytic Cyanation of 4-Bromo-3-fluorobenzyl alcohol
This route involves the introduction of the cyano group onto a pre-existing 4-halo-3-fluorobenzyl alcohol scaffold. Transition metal-catalyzed cyanation of aryl halides is a well-established methodology. The primary catalysts are based on palladium, nickel, and copper. A key consideration for this route is the tolerance of the catalyst system to the free hydroxyl group of the benzyl alcohol.
Comparison of Catalysts for the Cyanation of Aryl Halides
The table below compares various catalytic systems for the cyanation of aryl bromides. The choice of catalyst, ligand, and cyanide source significantly impacts the reaction's efficiency and substrate scope.
| Catalyst System | Cyanide Source | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (ligand-free) | K₄[Fe(CN)₆] | Aryl Bromides | DMAC | 120 | < 5 | 83-96 | [8] |
| Pd₂(dba)₃ / XPhos | K₄[Fe(CN)₆]·3H₂O | (Hetero)aryl Bromides | Dioxane / H₂O | 100 | 18 | 70-99 | [9] |
| NiCl₂·1,10-phen / Zn | BrCN | Aryl Bromides | Dioxane | 50 | 12 | Moderate to Good | [10] |
| CuI / diamine ligand | NaCN / KI | Aryl Bromides | Toluene | 110 | 24 | 79-95 | [11] |
Note: Yields are for a range of aryl bromide substrates. The presence of a benzyl alcohol moiety may influence the reaction outcome.
Experimental Protocol: Palladium-Catalyzed Cyanation
This protocol utilizes a palladium catalyst with potassium ferrocyanide, a less toxic cyanide source, for the cyanation of an aryl bromide.[8][9] This system is known for its practicality and broad functional group tolerance.
Materials:
-
4-Bromo-3-fluorobenzyl alcohol
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,4-Bis(diphenylphosphino)butane (dppb) (or other suitable ligand)
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylacetamide (DMAC) or Dioxane/Water mixture
-
Schlenk tube or similar reaction vessel, magnetic stirrer, heating block
Procedure:
-
To a Schlenk tube, add 4-Bromo-3-fluorobenzyl alcohol (1.0 eq), potassium ferrocyanide trihydrate (0.5 eq), and sodium carbonate (2.0 eq).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., dppb, 1-5 mol%).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed solvent (e.g., DMAC) via syringe.
-
Heat the reaction mixture to 120 °C and stir vigorously for 5-18 hours. Monitor the reaction by HPLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water and ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Figure 2: General experimental workflows for the two synthetic routes.
References
- 1. researchgate.net [researchgate.net]
- 2. A silver-catalyzed transfer hydrogenation of aldehyde in air and water - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C3QO00063J [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Sodium Borohydride [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 8. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 9. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
Navigating Metabolic Hurdles: A Comparative Guide to the Stability of 2-Fluoro-4-(hydroxymethyl)benzonitrile Derivatives
For researchers and drug development professionals, achieving optimal metabolic stability is a critical milestone in the journey from a promising compound to a viable drug candidate. This guide provides a comparative evaluation of the metabolic stability of drugs derived from the 2-Fluoro-4-(hydroxymethyl)benzonitrile scaffold, offering insights into their likely metabolic fate and performance against alternative chemical strategies. By presenting experimental protocols and visualizing key processes, this document serves as a practical resource for designing molecules with enhanced pharmacokinetic profiles.
The this compound core presents a unique combination of functional groups that influence its metabolic susceptibility. The fluorine atom and the nitrile group generally confer resistance to metabolic enzymes, while the benzylic hydroxymethyl group represents a potential site for oxidative metabolism. Understanding the interplay of these features is paramount for predicting and improving the metabolic half-life of drug candidates.
Comparative Metabolic Stability Analysis
While direct, publicly available quantitative data on the metabolic stability of a wide range of drugs derived specifically from this compound is limited, we can infer their likely stability by examining the metabolism of structurally related compounds and the known metabolic pathways of their constituent functional groups.
The aromatase inhibitor letrozole, which features a benzonitrile moiety, serves as a relevant comparator. Letrozole's primary metabolic pathway involves the cytochrome P450 (CYP) mediated oxidation of the benzylic-like carbon to an inactive carbinol metabolite.[1][2][3] This carbinol is subsequently conjugated with glucuronic acid, facilitating its excretion.[2][3] This suggests that the hydroxymethyl group in this compound derivatives is a probable site of metabolic attack.
Table 1: Inferred Metabolic Stability of this compound Derivatives and Comparison with Alternatives
| Scaffold/Modification Strategy | Key Metabolic Features | Expected In Vitro Half-life (HLM) | Intrinsic Clearance (CLint) | Rationale & References |
| This compound Derivative | - Oxidation of the benzylic hydroxymethyl group to an aldehyde and then a carboxylic acid is the likely primary metabolic route.[4][5]- The fluorinated benzonitrile core is expected to be relatively stable.[6][7][8] | Moderate | Moderate to High | The hydroxymethyl group is a known "metabolic soft spot." The rate of oxidation will depend on the steric and electronic environment. |
| Alternative 1: Replacement of hydroxymethyl with a metabolically stable group (e.g., -CF3, -CHF2) | - Lacks the primary site for oxidative metabolism. | Long | Low | Fluorinated alkyl groups are generally resistant to CYP-mediated oxidation.[6] |
| Alternative 2: Introduction of steric hindrance adjacent to the hydroxymethyl group | - Steric shields can hinder access of CYP enzymes to the metabolic site. | Moderate to Long | Low to Moderate | Bulky neighboring groups can reduce the rate of metabolism. |
| Alternative 3: Bioisosteric replacement of the hydroxymethylbenzonitrile moiety | - Varies depending on the chosen bioisostere. For example, replacement with a heterocyclic ring system. | Variable | Variable | The metabolic stability of the chosen heterocycle will determine the overall stability. |
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the processes involved in evaluating metabolic stability, the following diagrams, created using the Graphviz DOT language, illustrate a likely metabolic pathway for this compound derivatives and a standard experimental workflow for an in vitro human liver microsome (HLM) stability assay.
Caption: Predicted metabolic pathway of this compound derivatives.
Caption: Workflow for an in vitro human liver microsomal stability assay.
Experimental Protocols
A detailed and robust experimental protocol is essential for generating reliable and reproducible metabolic stability data. The following is a representative protocol for a human liver microsome stability assay.
Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes.
Materials:
-
Test compound
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[9]
-
Control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)
-
Acetonitrile (ACN), HPLC grade
-
Internal standard (a structurally similar compound not expected to be formed as a metabolite)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of the test compound and control compounds in DMSO.[10]
-
Prepare working solutions by diluting the stock solutions in acetonitrile.[9]
-
Prepare the incubation buffer (100 mM potassium phosphate, pH 7.4) containing MgCl₂.
-
On the day of the experiment, thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in the incubation buffer.[11][12]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Add the diluted microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells to achieve the final desired concentration (e.g., 1 µM).[12]
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[10]
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative control wells (to which buffer is added instead).[9]
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding a volume of cold acetonitrile containing the internal standard.[11] The 0-minute time point represents the initial concentration before metabolism begins.
-
-
Sample Processing:
-
After the final time point, seal the plate and vortex to ensure complete protein precipitation.
-
Centrifuge the plate to pellet the precipitated proteins.[10]
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL).[10]
-
By following this standardized protocol, researchers can generate high-quality data to compare the metabolic stability of different derivatives of this compound and guide the selection of candidates with the most promising pharmacokinetic properties for further development.
References
- 1. Inhibition of drug metabolizing cytochrome P450s by the aromatase inhibitor drug letrozole and its major oxidative metabolite 4,4′-methanol-bisbenzonitrile in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. mdpi.com [mdpi.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. figshare.com [figshare.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. bio-protocol.org [bio-protocol.org]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. mercell.com [mercell.com]
A Spectroscopic Comparison of 2-Fluoro-4-(hydroxymethyl)benzonitrile and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the key pharmaceutical intermediate, 2-Fluoro-4-(hydroxymethyl)benzonitrile, and its common precursors. Understanding the distinct spectral characteristics of these compounds is crucial for reaction monitoring, quality control, and the overall efficiency of drug development pipelines. This document presents a side-by-side analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
Synthetic Pathway Overview
A common synthetic route to this compound involves the transformation of functional groups on the benzene ring. A plausible pathway begins with the oxidation of 2-Fluoro-4-methylbenzonitrile to 2-Fluoro-4-formylbenzonitrile, followed by the selective reduction of the aldehyde to a benzyl alcohol. An alternative starting material, 4-Bromo-2-fluorobenzonitrile, offers another versatile entry point for synthesis. The following diagram illustrates a logical synthetic relationship.
Caption: Synthetic route to this compound.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for this compound and its precursors.
| Compound Name | Structure | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| This compound | C₈H₆FNO | 7.59 (m, 1H), 7.3-7.2 (m, 2H), 4.79 (d, 2H), 2.26 (t, 1H)[1] | No data available | No data available | [M+H]⁺: 152.05061[2] |
| 2-Fluoro-4-formylbenzonitrile | C₈H₄FNO | 10.17 (s, 1H), 8.41 (d, 2H), 8.09 (d, 2H)[3] | 190.4, 151.1, 140.1, 130.5, 124.3[3] | No data available | 149.12 (M⁺)[4] |
| 2-Fluoro-4-methylbenzonitrile | C₈H₆FN | 7.56 (d, 1H), 7.47 (t, 1H), 7.27 (t, 1H) | 141.6, 132.4, 132.2, 130.0, 126.0, 117.9, 112.4, 20.2[3] | No data available | 135.14 (M⁺)[5] |
| 4-Bromo-2-fluorobenzonitrile | C₇H₃BrFN | No data available | No data available | No data available | 199, 201 (M⁺, M⁺+2)[6] |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization are provided below.
Synthesis
1. Oxidation of this compound to 2-Fluoro-4-formylbenzonitrile
This protocol describes the oxidation of the target compound to one of its precursors, demonstrating a common transformation that can be reversed to obtain the desired product.
-
Procedure: To a solution of this compound (5.18 g, 34.27 mmol) in methylene chloride (150 mL), pyridinium chlorochromate (7.39 g, 34.27 mmol) is added.[7]
-
The reaction mixture is stirred at room temperature for 4 hours.[7]
-
Upon completion, the mixture is filtered through a short pad of silica gel, which is then washed with dichloromethane.[7]
-
The combined filtrates are concentrated under reduced pressure to yield 2-fluoro-4-formylbenzonitrile as a white solid (4.6 g, 90% yield).[7]
2. Reduction of 2-Fluoro-4-vinylbenzonitrile to this compound
This synthesis illustrates a method to obtain the target compound from a vinyl precursor.
-
Procedure: A mixed solution of CH2Cl2 and 5 mL of methanol containing 2-fluoro-4-vinylbenzonitrile (1.3 g, 8.8 mmol) is cooled to -78°C.[1]
-
Ozone (at a concentration of 29 g/m³) is bubbled through the solution at a flow rate of 50 L/h for 30 minutes.[1]
-
Argon is then passed through the solution to remove unreacted ozone.[1]
-
Sodium borohydride (0.67 g, 0.018 mol) is added, the cooling bath is removed, and the reaction mixture is stirred at room temperature for 1 hour.[1]
-
After the reaction is complete, the solvent is removed by evaporation, and a 2M HCl solution is added.[1]
-
The mixture is extracted twice with ether, and the combined organic phases are dried with anhydrous Na2SO4.[1]
-
Evaporation of the solvent followed by crystallization of the crude product affords this compound (1.1 g, 81% yield).[1]
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using an FT-IR spectrometer. Solid samples can be analyzed as KBr pellets, and liquid samples can be analyzed as thin films between NaCl plates. Characteristic absorption bands are reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS): Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The molecular ion peak (M⁺) and other significant fragment ions are reported as mass-to-charge ratios (m/z).
References
- 1. This compound CAS#: 222978-02-1 [m.chemicalbook.com]
- 2. PubChemLite - this compound (C8H6FNO) [pubchemlite.lcsb.uni.lu]
- 3. rsc.org [rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Fluoro-4-methylbenzonitrile | C8H6FN | CID 2778443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-FLUORO-4-FORMYL-BENZONITRILE | 101048-76-4 [chemicalbook.com]
Safety Operating Guide
Proper Disposal of 2-Fluoro-4-(hydroxymethyl)benzonitrile: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 2-Fluoro-4-(hydroxymethyl)benzonitrile (CAS No. 222978-02-1), ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its potential hazards. Based on available Safety Data Sheets (SDS), this compound presents the following risks:
| Hazard Statement | GHS Classification | Precautionary Measures |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1] |
| H315: Causes skin irritation | Skin irritation (Category 2) | Wear protective gloves.[1] |
| H319: Causes serious eye irritation | Eye irritation (Category 2A) | Wear eye protection/face protection.[1] |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1] |
| H311: Toxic in contact with skin | Acute toxicity, dermal (Category 3) | Wear protective gloves and protective clothing.[1] |
| H331: Toxic if inhaled | Acute toxicity, inhalation (Category 3) | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1] |
Always consult the specific Safety Data Sheet provided by the manufacturer for the most accurate and detailed information.
Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of in standard laboratory trash or flushed down the drain.[1][2]
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: All forms of this compound, including unused product, contaminated materials (e.g., filter paper, personal protective equipment), and solutions, must be treated as hazardous waste.
-
Segregate Waste Streams: Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep it separate from incompatible materials such as strong acids, bases, and oxidizing agents to prevent potentially violent reactions or the release of toxic fumes.[3]
Step 2: Containerization and Labeling
-
Use Appropriate Containers: Collect waste in a designated, leak-proof container that is compatible with the chemical. Plastic containers are often preferred for their durability.[4] The original product container, if in good condition, can be used.
-
Proper Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations or chemical formulas)
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date when waste was first added to the container (accumulation start date)
-
Step 3: Storage
-
Designated Storage Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[3][4]
-
Secure and Ventilated: The storage area must be a well-ventilated location, away from heat, ignition sources, and incompatible chemicals.[1] Ensure the container is kept closed except when adding waste.[2][3]
Step 4: Disposal Request and Pickup
-
Contact EHS: Follow your institution's established procedures for hazardous waste disposal. This typically involves submitting a request for waste pickup to the Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[2]
-
Provide Documentation: Be prepared to provide any necessary documentation, such as a waste manifest, as required by your institution and local regulations.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Clear the area of all personnel and ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Before cleaning, don appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For larger spills or in poorly ventilated areas, respiratory protection may be necessary.[5]
-
Containment and Cleanup: For solid spills, carefully sweep or vacuum the material, avoiding the generation of dust. Place the collected material and any contaminated cleaning supplies into a labeled hazardous waste container.[5]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Logical Relationship of Safety and Disposal Steps
Caption: Relationship between hazard assessment, safe handling, and disposal.
References
Essential Safety and Operational Guidance for 2-Fluoro-4-(hydroxymethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational instructions, and disposal plans for handling 2-Fluoro-4-(hydroxymethyl)benzonitrile (CAS No. 222978-02-1). The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Safety Data Summary
This compound is a chemical that requires careful handling due to its potential hazards. Based on data for similar compounds, it is considered hazardous.[1] It may be harmful if swallowed, comes into contact with skin, or is inhaled.[1] It is also known to cause skin and serious eye irritation.[2]
| Property | Value | Source |
| Molecular Formula | C8H6FNO | |
| Molecular Weight | 151.14 g/mol | |
| Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | [1][2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [1] |
| Storage | Keep in a dry, cool, and well-ventilated place. Keep container tightly closed and away from heat, sparks, and flame. | [1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound to prevent exposure.
-
Eye and Face Protection : Chemical splash goggles that meet the ANSI Z.87.1 1989 standard are required.[3] A face shield should be worn over safety glasses when there is a risk of splashing or a highly exothermic reaction.[3]
-
Skin Protection :
-
Gloves : Disposable nitrile gloves provide short-term protection against a broad range of chemicals.[3] For prolonged contact or handling of larger quantities, consider more resistant gloves and consult the manufacturer's chemical resistance guide.[3] Always inspect gloves before use and change them immediately upon contamination.[3]
-
Lab Coat : A flame-resistant lab coat, such as Nomex®, should be worn and fully buttoned to cover as much skin as possible.[3]
-
Clothing and Footwear : Wear long pants and closed-toe, closed-heel shoes that cover the entire foot.[3] Avoid clothing made of polyester or acrylic fabrics.[3]
-
-
Respiratory Protection : All handling of this compound should be done in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH/MSHA approved respirator is required.[3]
Caption: Required Personal Protective Equipment for handling this compound.
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety.
-
Preparation and Area Setup :
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[1]
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Don all required PPE as outlined above.
-
-
Weighing and Transfer :
-
In-Reaction Handling :
-
Set up the reaction apparatus within the fume hood.
-
If heating the reaction, use a well-controlled heating mantle and monitor the temperature closely.
-
Keep all incompatible materials, such as strong oxidizing agents, away from the reaction setup.[1]
-
-
Post-Reaction Workup :
-
Quench the reaction carefully, especially if exothermic.
-
Perform all extractions and solvent removal steps within the fume hood.
-
-
Decontamination :
-
Wipe down the work area with an appropriate solvent and then soap and water.
-
Decontaminate all equipment that came into contact with the chemical.
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure compliance with regulations.
-
Waste Segregation :
-
Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[4]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Container Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the hazards (e.g., "Toxic," "Irritant").
-
-
Disposal Procedure :
-
Dispose of the chemical waste through your institution's environmental health and safety (EHS) office.[2]
-
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
-
Do not pour this chemical down the drain.
-
-
Contaminated Materials :
-
Dispose of contaminated gloves, weighing paper, and other disposable materials in the designated solid hazardous waste container.
-
Caption: Workflow for the safe disposal of this compound waste.
Experimental Protocol: A Representative Synthetic Procedure
The following is a representative experimental protocol that might involve a compound like this compound. This is for informational purposes only and should be adapted and reviewed based on the specific requirements of your research.
Objective : Synthesis of a derivative via esterification of this compound.
Materials :
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Acetyl chloride
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, stir bar, nitrogen inlet, dropping funnel, separatory funnel
Procedure :
-
Reaction Setup : In a fume hood, add this compound (1 equivalent) and anhydrous DCM to a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Addition of Base : Cool the mixture to 0 °C using an ice bath and add triethylamine (1.2 equivalents) dropwise.
-
Addition of Acylating Agent : While maintaining the temperature at 0 °C, add acetyl chloride (1.1 equivalents) dropwise via a dropping funnel over 15 minutes.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup :
-
Once the reaction is complete, quench it by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification :
-
Filter off the sodium sulfate and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
